Product packaging for Riviciclib(Cat. No.:CAS No. 920113-02-6)

Riviciclib

Cat. No.: B10761812
CAS No.: 920113-02-6
M. Wt: 401.8 g/mol
InChI Key: QLUYMIVVAYRECT-GXTWGEPZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

P-276-00 free base is a potent, selective, and ATP-competitive inhibitor of Cyclin-dependent kinase 9 (CDK9), a key regulator of transcriptional elongation through its role in the Positive Transcription Elongation Factor b (P-TEFb) complex. By specifically inhibiting CDK9-mediated phosphorylation of the RNA polymerase II C-terminal domain (CTD), this compound effectively blocks the synthesis of short-lived anti-apoptotic proteins and pro-survival factors, such as Mcl-1 and c-Myc. This mechanism induces apoptosis and halts proliferation in a wide range of cancer cell lines, positioning P-276-00 free base as a valuable chemical probe for investigating transcription-dependent oncogenesis, hematological malignancies, and solid tumors. Its research utility extends to virology, particularly in the study of HIV replication, where the Tat protein hijacks the P-TEFb complex for viral gene expression. Supplied as a free base, this compound offers enhanced solubility for in vitro applications. Researchers can leverage this high-purity inhibitor to dissect CDK9-specific signaling pathways, explore novel combinatorial therapies, and validate CDK9 as a therapeutic target in preclinical models.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H20ClNO5 B10761812 Riviciclib CAS No. 920113-02-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

920113-02-6

Molecular Formula

C21H20ClNO5

Molecular Weight

401.8 g/mol

IUPAC Name

2-(2-chlorophenyl)-5,7-dihydroxy-8-[(2S,3R)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one

InChI

InChI=1S/C21H20ClNO5/c1-23-7-6-12(14(23)10-24)19-15(25)8-16(26)20-17(27)9-18(28-21(19)20)11-4-2-3-5-13(11)22/h2-5,8-9,12,14,24-26H,6-7,10H2,1H3/t12-,14+/m0/s1

InChI Key

QLUYMIVVAYRECT-GXTWGEPZSA-N

Isomeric SMILES

CN1CC[C@@H]([C@H]1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O

Canonical SMILES

CN1CCC(C1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O

Origin of Product

United States

Foundational & Exploratory

The Discovery and Development of Riviciclib: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Riviciclib (formerly known as P276-00) is a novel small molecule inhibitor of cyclin-dependent kinases (CDKs), key regulators of cell cycle progression and transcription. Developed by Piramal Life Sciences (formerly Piramal Phytocare Ltd.), this compound emerged from research efforts targeting the dysregulation of the cell cycle, a hallmark of cancer. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound, with a focus on its mechanism of action, key experimental findings, and the methodologies employed in its investigation.

Discovery and Medicinal Chemistry

The discovery of this compound was rooted in the pursuit of potent and selective CDK inhibitors as potential anticancer agents. The core chemical scaffold of this compound is a flavone, a class of naturally occurring compounds with diverse biological activities. Medicinal chemistry efforts focused on optimizing the potency and selectivity of this scaffold against key CDK targets implicated in cancer cell proliferation. While the detailed synthetic route is proprietary, the final structure of this compound hydrochloride is (±)-2-(2-Chlorophenyl)-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]-4H-chromen-4-one hydrochloride.

Mechanism of Action: Targeting Multiple CDKs

This compound is a potent inhibitor of multiple cyclin-dependent kinases, primarily targeting CDK1, CDK4, and CDK9.[1][2][3][4] This multi-targeted approach allows this compound to intervene at different crucial checkpoints of the cell cycle and transcription, leading to its anti-proliferative and pro-apoptotic effects.

The primary targets of this compound and their roles are:

  • CDK4/Cyclin D1: This complex is a key regulator of the G1-S phase transition of the cell cycle. Inhibition of CDK4 prevents the phosphorylation of the retinoblastoma protein (pRb), thereby keeping it in its active, hypophosphorylated state. Active pRb remains bound to the E2F transcription factor, preventing the transcription of genes required for S-phase entry and ultimately leading to G1 cell cycle arrest.[1]

  • CDK1/Cyclin B: This complex is essential for the G2-M phase transition and the progression through mitosis. Inhibition of CDK1 leads to G2/M arrest.

  • CDK9/Cyclin T1: This complex, also known as positive transcription elongation factor b (P-TEFb), plays a critical role in the regulation of transcription by phosphorylating the C-terminal domain of RNA polymerase II. Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins like Mcl-1, thereby promoting apoptosis.

The following diagram illustrates the signaling pathways targeted by this compound.

Riviciclib_Mechanism_of_Action cluster_G1_S G1-S Phase Transition cluster_G2_M G2-M Phase Transition cluster_Transcription Transcription Elongation CyclinD1_CDK4 Cyclin D1/CDK4 pRb pRb CyclinD1_CDK4->pRb phosphorylates E2F E2F pRb->E2F releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates Mitosis Mitosis CyclinB_CDK1 Cyclin B/CDK1 CyclinB_CDK1->Mitosis promotes CyclinT1_CDK9 Cyclin T1/CDK9 RNAPII RNA Polymerase II CyclinT1_CDK9->RNAPII phosphorylates Anti_apoptotic_proteins Anti-apoptotic Proteins (e.g., Mcl-1) RNAPII->Anti_apoptotic_proteins transcribes This compound This compound (P276-00) This compound->CyclinD1_CDK4 inhibits This compound->CyclinB_CDK1 inhibits This compound->CyclinT1_CDK9 inhibits

Caption: Mechanism of action of this compound, targeting key CDK complexes.

Preclinical Development

In Vitro Studies

A series of in vitro experiments were conducted to characterize the biochemical and cellular activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

Target EnzymeIC50 (nM)Reference
CDK9/Cyclin T120[1][3][4]
CDK4/Cyclin D163[1][3][4]
CDK1/Cyclin B79[1][3][4]
CDK2/Cyclin A224[1]
CDK6/Cyclin D3396[1]

This compound demonstrated potent anti-proliferative activity against a broad panel of human cancer cell lines.

Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nmol/L)Reference
HCT-116Colon Carcinoma300 - 800[1]
U2OSOsteosarcoma300 - 800[1]
H-460Non-small Cell Lung Carcinoma300 - 800[1]
HL-60Promyelocytic Leukemia300 - 800[1]
HT-29Colon Carcinoma300 - 800[1]
SiHaCervical Carcinoma300 - 800[1]
MCF-7Breast Carcinoma300 - 800[1]
Colo-205Colon Carcinoma300 - 800[1]
SW-480Colon Carcinoma300 - 800[1]
PC-3Prostate Carcinoma300 - 800[1]
Caco2Colorectal Adenocarcinoma300 - 800[1]
T-24Bladder Carcinoma300 - 800[1]

Note: A range is provided as reported in the source.

Mechanistic studies in cell lines confirmed that this compound induces cell cycle arrest and apoptosis. In H-460 and WI-38 cells, this compound caused G1 arrest, while in HL-60 cells, it induced apoptosis.[5] Western blot analysis in H-460 and MCF-7 cells showed a reduction in the levels of Cyclin D1, CDK4, and phosphorylated pRb (Ser780) following treatment with this compound.[1][5]

In Vivo Studies

The anti-tumor efficacy of this compound was evaluated in various murine xenograft models.

Table 3: In Vivo Anti-tumor Efficacy of this compound

Tumor ModelAnimal ModelTreatment RegimenOutcomeReference
Murine Colon Cancer (CA-51)Not Specified50 mg/kg/day, i.p., for 20 treatmentsSignificant growth inhibition[1][2]
Murine Lung Carcinoma (Lewis Lung)Not Specified60 mg/kg (30 mg/kg twice daily), i.p., every alternate day for 7 treatmentsSignificant growth inhibition[1][2]
Human Colon Carcinoma (HCT-116) XenograftSevere Combined Immunodeficient (SCID) mice35 mg/kg/day, i.p., for 10 daysSignificant growth inhibition[2][5]
Human Non-small Cell Lung Carcinoma (H-460) XenograftSevere Combined Immunodeficient (SCID) mice50 mg/kg once daily or 30 mg/kg twice daily, i.p., for 18-20 treatmentsSignificant growth inhibition[1][2][5]
Mantle Cell Lymphoma (Jeko-1) XenograftSCID miceNot SpecifiedSignificant efficacy and increased survival

Clinical Development

This compound entered clinical development for various malignancies. Several Phase I and Phase II clinical trials were initiated to evaluate its safety, tolerability, and efficacy.

Table 4: Selected Clinical Trials of this compound (P276-00)

NCT NumberPhaseCondition(s)StatusSponsor
NCT00899054Phase 1/Phase 2Squamous Cell Carcinoma of Head and NeckCompletedPiramal Enterprises Limited
NCT00898287Phase 1/Phase 2Pancreatic CancerCompletedPiramal Enterprises Limited
NCT00882063Phase 1/Phase 2Relapsed and/or Refractory Multiple MyelomaCompletedPiramal Enterprises Limited
NCT00547404Phase 1Multiple MyelomaWithdrawnPiramal Enterprises Limited
NCT00407498Phase 1NeoplasmCompletedPiramal Enterprises Limited
NCT01333137Phase 1Metastatic Triple Negative Breast CancerTerminatedNot Specified
NCT00843050Phase 2Relapsed and/or Refractory Mantle Cell LymphomaTerminatedNot Specified

The outcomes of these trials have been mixed, with some studies being completed while others were terminated or withdrawn. For instance, a Phase II study in patients with relapsed or refractory mantle cell lymphoma was terminated due to insufficient efficacy.[6][7] Despite promising preclinical data, the translation to significant clinical benefit as a monotherapy proved challenging, a common hurdle for many anti-cancer agents.

Experimental Protocols

CDK Enzyme Inhibition Assay

The following diagram outlines a general workflow for determining the in vitro inhibitory activity of this compound against CDK enzymes.

CDK_Inhibition_Assay_Workflow cluster_workflow CDK Inhibition Assay Workflow start Start prepare_reagents Prepare Reagents: - Kinase Buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA) - GST-pRb substrate - ATP (radiolabeled) - this compound dilutions start->prepare_reagents add_substrate Add GST-pRb substrate to 96-well filter plate prepare_reagents->add_substrate add_this compound Add this compound dilutions add_substrate->add_this compound add_enzyme Add CDK enzyme (e.g., CDK4/Cyclin D1) add_this compound->add_enzyme incubate Incubate at 30°C for 30 minutes add_enzyme->incubate wash Wash to remove unbound ATP incubate->wash measure Measure radioactivity (scintillation counting) wash->measure calculate_ic50 Calculate IC50 values measure->calculate_ic50 end End calculate_ic50->end

Caption: A generalized workflow for a CDK enzyme inhibition assay.

Detailed Methodology:

  • Plate Preparation: A 96-well filter plate is used.

  • Reagent Preparation:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA.[1]

    • Substrate: Glutathione S-transferase (GST)-tagged retinoblastoma protein (GST-pRb).

    • ATP Mix: A mixture of unlabeled ATP and radiolabeled [γ-³²P]ATP.

    • Test Compound: Serial dilutions of this compound are prepared.

  • Assay Procedure:

    • The substrate (GST-pRb) is added to the wells.

    • The various concentrations of this compound are added to the wells.

    • The CDK enzyme (e.g., CDK4/Cyclin D1) is added to initiate the reaction.

    • The plate is incubated to allow for the phosphorylation reaction.

    • The reaction is stopped, and the wells are washed to remove unincorporated [γ-³²P]ATP.

  • Detection: The amount of incorporated radiolabel is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay

The anti-proliferative effects of this compound were typically assessed using a [³H]-thymidine incorporation assay.

Detailed Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.[1]

  • Compound Treatment: Cells are treated with various concentrations of this compound and incubated for a defined period (e.g., 48 hours).[1]

  • [³H]-Thymidine Incorporation: [³H]-thymidine is added to each well, and the cells are incubated for an additional 5-7 hours to allow for its incorporation into newly synthesized DNA.[1]

  • Cell Harvesting and Detection: Cells are harvested onto filter mats, and the amount of incorporated radioactivity is measured using a scintillation counter.

  • Data Analysis: The IC50 values are calculated based on the reduction in [³H]-thymidine incorporation in treated cells compared to untreated controls.

In Vivo Xenograft Studies

General Methodology:

  • Animal Model: Immunocompromised mice (e.g., SCID or nude mice) are used.

  • Tumor Cell Implantation: Human cancer cells are injected subcutaneously into the flanks of the mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volumes are measured regularly (e.g., using calipers).

  • Treatment: Once tumors reach a certain size, mice are randomized into control and treatment groups. This compound is administered via a specified route (typically intraperitoneal) and schedule.

  • Efficacy Evaluation: Tumor volumes are monitored throughout the study. The anti-tumor efficacy is determined by comparing the tumor growth in the treated group to the control group.

Conclusion

This compound (P276-00) is a multi-targeted CDK inhibitor with potent in vitro and in vivo anti-cancer activity. Its ability to inhibit CDK1, CDK4, and CDK9 allows it to disrupt the cell cycle at multiple points and induce apoptosis. While preclinical studies demonstrated significant promise, the clinical development of this compound as a monotherapy has faced challenges, highlighting the complexities of translating preclinical efficacy into clinical success. Further investigation into combination therapies or its use in specific, biomarker-defined patient populations may yet reveal the full therapeutic potential of this compound. This technical guide provides a foundational understanding of the discovery and development history of this compound for researchers and professionals in the field of oncology drug development.

References

Riviciclib-Induced Apoptosis: A Technical Guide to the Core Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Riviciclib (P276-00) is a potent, multi-targeted cyclin-dependent kinase (CDK) inhibitor with significant anti-neoplastic properties. Its primary mechanism of action involves the induction of apoptosis through the coordinated inhibition of CDK1, CDK4, and notably, CDK9. By targeting CDK4, this compound induces G1 cell cycle arrest through the canonical Rb-E2F pathway. Concurrently, its inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb), leads to the transcriptional suppression of critical anti-apoptotic proteins, particularly Myeloid Cell Leukemia 1 (Mcl-1). The depletion of Mcl-1 unleashes pro-apoptotic signals, triggering the intrinsic mitochondrial apoptosis cascade. This dual action on both cell cycle progression and transcriptional regulation of survival factors makes this compound a compelling agent for cancer therapy. This document provides an in-depth exploration of these pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate its core mechanism.

Core Mechanism of Action: Multi-Targeted CDK Inhibition

This compound exerts its pro-apoptotic effects by inhibiting multiple members of the cyclin-dependent kinase family. Its primary targets are CDK1, CDK4, and CDK9.[1][2][3] This multi-pronged approach disrupts fundamental cellular processes, leading to cell cycle arrest and the active induction of programmed cell death. The inhibition of CDK4/1 halts cellular proliferation, while the suppression of CDK9 directly dismantles the transcriptional support system that enables cancer cell survival.

R This compound (P276-00) CDK4 CDK4 / Cyclin D1 R->CDK4 CDK1 CDK1 / Cyclin B R->CDK1 CDK9 CDK9 / Cyclin T1 R->CDK9 G1_Arrest G1 Cell Cycle Arrest CDK4->G1_Arrest G2_Arrest G2/M Cell Cycle Arrest CDK1->G2_Arrest MCL1_Down Mcl-1 Downregulation CDK9->MCL1_Down Apoptosis Apoptosis G1_Arrest->Apoptosis G2_Arrest->Apoptosis MCL1_Down->Apoptosis

Caption: High-level overview of this compound's multi-CDK inhibitory action.

Signaling Pathway I: G1 Cell Cycle Arrest via CDK4 Inhibition

A primary mechanism of this compound is the induction of G1 phase cell cycle arrest by inhibiting the CDK4/Cyclin D1 complex.[1][2] In proliferating cells, this complex phosphorylates the Retinoblastoma tumor suppressor protein (Rb). Hyperphosphorylated Rb releases the E2F transcription factor, which then activates the transcription of genes necessary for the G1 to S phase transition. By inhibiting CDK4, this compound prevents Rb phosphorylation.[1][2] Hypophosphorylated Rb remains bound to E2F, effectively sequestering it and blocking the transcription of S-phase genes, thus arresting the cell cycle in the G1 phase.[4][5] Prolonged G1 arrest can subsequently trigger senescence or apoptosis.[6][7]

cluster_nucleus Nucleus This compound This compound CDK4 CDK4 / Cyclin D1 This compound->CDK4 G1_Arrest G1 Arrest Rb_E2F Rb E2F CDK4->Rb_E2F Phosphorylates pRb p-Rb E2F E2F (Free) pRb->E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes G1_S_Transition G1 → S Transition S_Phase_Genes->G1_S_Transition

Caption: this compound's inhibition of the CDK4-Rb-E2F pathway leading to G1 arrest.

Signaling Pathway II: Intrinsic Apoptosis via CDK9-Mediated Mcl-1 Suppression

This compound's potent pro-apoptotic activity is strongly linked to its inhibition of CDK9.[1][2][3] CDK9 is the kinase subunit of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II to promote transcriptional elongation. Many cancer cells are highly dependent on the continuous transcription of short-lived anti-apoptotic proteins for their survival. A critical target of CDK9-mediated transcription is MCL1, which encodes the Mcl-1 protein, a key anti-apoptotic member of the Bcl-2 family.[8]

By inhibiting CDK9, this compound effectively shuts down MCL1 transcription, leading to a rapid depletion of the Mcl-1 protein. Mcl-1's primary role is to sequester and neutralize pro-apoptotic "effector" proteins like Bak and "sensitizer" proteins like Bim.[9][10] When Mcl-1 levels drop, Bak is liberated. Free Bak oligomerizes on the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This event causes the release of cytochrome c into the cytosol, which binds to APAF-1 to form the apoptosome, leading to the activation of initiator caspase-9 and subsequently, executioner caspase-3.[1] Activated caspase-3 orchestrates the dismantling of the cell, culminating in apoptosis.

This compound This compound CDK9 CDK9 / Cyclin T1 (P-TEFb) This compound->CDK9 RNAPII RNA Pol II CDK9->RNAPII Phosphorylates MCL1_Gene MCL1 Gene Transcription RNAPII->MCL1_Gene MCL1_Prot Mcl-1 Protein MCL1_Gene->MCL1_Prot Bak Bak MCL1_Prot->Bak Sequesters Mito Mitochondrion Bak->Mito Oligomerizes on CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced apoptosis via CDK9 inhibition and Mcl-1 downregulation.

Quantitative Efficacy Data

The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potency against its kinase targets and its anti-proliferative effects across numerous cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound (P276-00)

Target Kinase Complex IC50 (nM) Reference(s)
CDK9 / Cyclin T1 20 [1][2][3]
CDK4 / Cyclin D1 63 [1][2][3]

| CDK1 / Cyclin B | 79 |[1][2][3] |

Table 2: Anti-proliferative Activity of this compound (P276-00) in Human Cancer Cell Lines

Cell Line Cancer Type IC50 Range (nmol/L) Reference(s)
HCT-116 Colon Carcinoma 300 - 800 [1]
U2OS Osteosarcoma 300 - 800 [1]
H-460 Non-small Cell Lung Cancer 300 - 800 [1]
HL-60 Promyelocytic Leukemia 300 - 800 [1]
HT-29 Colon Carcinoma 580 (0.58 µM) [3]
MCF-7 Breast Cancer 300 - 800 [1]
Colo-205 Colon Carcinoma 300 - 800 [1]
SW-480 Colon Carcinoma 300 - 800 [1]
PC-3 Prostate Cancer 300 - 800 [1]
Caco2 Colorectal Adenocarcinoma 300 - 800 [1]
T-24 Bladder Carcinoma 300 - 800 [1]

| SiHa | Cervical Cancer | 300 - 800 |[1] |

Table 3: Cellular Effects of this compound (P276-00) Treatment

Effect Cell Line(s) Treatment Conditions Reference(s)
Decreased Rb phosphorylation (Ser780) H-460, MCF-7 1.5 µM; from 3-6 h [1][2]
Reduced Cyclin D1 and Cdk4 protein levels H-460, MCF-7 1.5 µM; from 6-9 h [2]
G1 cell cycle arrest H-460, WI-38 1.5-5 µM; 72 h [2][3]
Activation of Caspase-3 Not specified Not specified [1]

| Induction of DNA ladder formation | Not specified| Not specified |[1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the apoptotic pathway induced by this compound.

In Vitro CDK Kinase Inhibition Assay (Radiometric)

This protocol assesses the direct inhibitory effect of this compound on CDK activity using a radiolabeled substrate.

  • Reaction Mixture Preparation: Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA).

  • Component Assembly: In a 96-well filter plate, combine the purified active kinase complex (e.g., CDK4/Cyclin D1), the substrate (e.g., GST-Rb fusion protein), and varying concentrations of this compound or DMSO (vehicle control).

  • Initiation: Start the reaction by adding ATP mix containing [γ-³²P]ATP. Incubate at 30°C for a specified time (e.g., 30 minutes).

  • Termination: Stop the reaction by adding a stop solution (e.g., 30% phosphoric acid).

  • Washing: Wash the filter plates multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Add a scintillation cocktail (e.g., Microscint-O) to each well.[1] Quantify the incorporated ³²P-labeled phosphate into the GST-Rb substrate using a scintillation counter (e.g., Top Count).[1]

  • Data Analysis: Calculate the percentage of inhibition relative to the DMSO control for each this compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.

Apoptosis Assessment by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Seed cells (e.g., HL-60) in 6-well plates and allow them to adhere overnight. Treat cells with desired concentrations of this compound or DMSO for 24-72 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by this compound.

Western Blot Analysis for Protein Expression

This protocol is used to detect changes in the expression and phosphorylation status of key proteins in the apoptosis pathway.

  • Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. Incubate the membrane with primary antibodies overnight at 4°C (e.g., anti-p-Rb (Ser780), anti-Mcl-1, anti-cleaved Caspase-3, anti-β-actin).

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities relative to a loading control (e.g., β-actin) to determine changes in protein levels.

cluster_assays Parallel Assays Start Cancer Cell Culture Treatment Treat with this compound (vs. DMSO control) Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis Protein Protein Lysate Prep Treatment->Protein Analysis_Via Analyze IC50 / Growth Inhibition Viability->Analysis_Via Analysis_Apo Quantify Apoptotic Cells (Flow Cytometry) Apoptosis->Analysis_Apo WB Western Blot Analysis (p-Rb, Mcl-1, Caspase-3) Protein->WB Analysis_WB Analyze Protein Level Changes WB->Analysis_WB

References

Methodological & Application

Riviciclib Xenograft Model: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing preclinical xenograft studies using Riviciclib, a potent inhibitor of cyclin-dependent kinases (CDKs). The protocols detailed below are intended to facilitate the evaluation of this compound's anti-tumor efficacy and pharmacodynamic effects in vivo.

Introduction to this compound

This compound is a small molecule inhibitor targeting multiple CDKs, with high potency against CDK1, CDK4, and CDK9.[1][2][3] Its primary mechanism of action involves the inhibition of the Cyclin D-CDK4/6-Retinoblastoma (Rb) pathway, a critical regulator of the G1 to S phase transition in the cell cycle.[4][5][6][7] By inhibiting CDK4/6, this compound prevents the phosphorylation of Rb, maintaining it in its active, hypophosphorylated state.[5][6] This, in turn, sequesters the E2F transcription factor, blocking the expression of genes required for DNA synthesis and leading to G1 cell cycle arrest and inhibition of tumor cell proliferation.[5][6] Preclinical studies have demonstrated this compound's efficacy in various cancer models, including those for colon, lung, breast, and renal cell carcinoma.[8]

Key Signaling Pathway

The diagram below illustrates the Cyclin D-CDK4/6-Rb pathway and the mechanism of action of this compound.

Riviciclib_Pathway cluster_0 Cell Cycle Progression (G1 to S) cluster_1 Growth_Factors Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Complex Growth_Factors->CyclinD_CDK46 Upregulates Rb_E2F Rb-E2F Complex (Inactive) CyclinD_CDK46->Rb_E2F Phosphorylates Rb Cell_Cycle_Arrest G1 Cell Cycle Arrest pRb Phosphorylated Rb (pRb) E2F E2F (Active) Rb_E2F->E2F Releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates Cell_Cycle_Progression Cell_Cycle_Progression S_Phase_Genes->Cell_Cycle_Progression Drives This compound This compound This compound->CyclinD_CDK46 Inhibits Xenograft_Workflow Cell_Culture 1. Cell Line Culture & Expansion Tumor_Implantation 3. Tumor Cell Implantation Cell_Culture->Tumor_Implantation Animal_Acclimation 2. Animal Acclimation Animal_Acclimation->Tumor_Implantation Tumor_Growth 4. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. This compound Administration Randomization->Treatment Data_Collection 7. Tumor Volume & Body Weight Measurement Treatment->Data_Collection Endpoint 8. Study Endpoint & Tissue Collection Data_Collection->Endpoint Analysis 9. Data Analysis & Pharmacodynamics Endpoint->Analysis

References

Application Notes and Protocols for Riviciclib Stock Solution in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of Riviciclib stock solutions for use in cell culture experiments. This compound is a potent inhibitor of cyclin-dependent kinases (CDKs), playing a crucial role in cell cycle regulation and apoptosis induction.

Physicochemical and Biological Properties of this compound

This compound hydrochloride is a potent inhibitor of several cyclin-dependent kinases, including CDK1, CDK4, and CDK9.[1][2][3][4] Its inhibitory action on these kinases leads to cell cycle arrest and apoptosis in various cancer cell lines.[1] The key physicochemical properties of this compound hydrochloride are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₂₁H₂₀ClNO₅·HCl[4][5]
Molecular Weight 438.3 g/mol [2][4][5]
Solubility in DMSO 70 - 88 mg/mL (approximately 159.7 - 200.8 mM)[1][2]
Storage of Powder -20°C for up to 3 years[2]
Storage of Stock Solution -80°C for up to 6 months; -20°C for up to 1 month[3][4]

Mechanism of Action: CDK Inhibition

This compound exerts its anti-proliferative effects by inhibiting cyclin-dependent kinases, which are key regulators of cell cycle progression. Specifically, this compound targets CDK1/Cyclin B, CDK4/Cyclin D1, and CDK9/Cyclin T1 complexes.[1][2] Inhibition of CDK4/Cyclin D1 prevents the phosphorylation of the retinoblastoma protein (Rb).[1] This maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby preventing the transcription of genes required for the G1 to S phase transition and halting the cell cycle.[6][7][8]

Riviciclib_Mechanism_of_Action cluster_G1_Phase G1 Phase cluster_S_Phase S Phase Mitogenic_Signals Mitogenic Signals CyclinD Cyclin D Mitogenic_Signals->CyclinD CDK4_6 CDK4/6 CyclinD->CDK4_6 forms complex Rb Rb CDK4_6->Rb phosphorylates E2F E2F Rb->E2F releases S_Phase_Genes S Phase Gene Transcription E2F->S_Phase_Genes Cell_Cycle_Progression Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression This compound This compound This compound->CDK4_6 inhibits caption This compound inhibits CDK4/6, preventing Rb phosphorylation and cell cycle progression.

Caption: this compound's inhibition of the CDK4/6-Rb pathway.

Experimental Protocol: Preparation of this compound Stock Solution

This protocol details the steps to prepare a 10 mM stock solution of this compound hydrochloride in DMSO.

Materials:

  • This compound hydrochloride powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated pipettes and sterile tips

Procedure:

  • Pre-handling: Before opening, gently tap the vial of this compound hydrochloride powder to ensure all the powder is at the bottom.

  • Calculating the required amount of DMSO:

    • To prepare a 10 mM stock solution from a specific mass of this compound hydrochloride (MW = 438.3 g/mol ), use the following formula: Volume of DMSO (μL) = (Mass of this compound (mg) / 438.3) * 100,000

    • Example: For 1 mg of this compound hydrochloride, you would need (1 / 438.3) * 100,000 ≈ 228.15 μL of DMSO.

  • Dissolving the compound:

    • Aseptically add the calculated volume of anhydrous DMSO to the vial containing the this compound hydrochloride powder.

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) or sonication can be used to aid dissolution if necessary.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[3][4]

Stock_Solution_Workflow start Start: this compound HCl Powder weigh Weigh this compound HCl start->weigh calculate Calculate DMSO Volume weigh->calculate add_dmso Add Anhydrous DMSO calculate->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End: 10 mM Stock Solution store->end

Caption: Workflow for preparing this compound stock solution.

Application in Cell Culture

For cell-based assays, the this compound stock solution should be further diluted in cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (culture medium with the same percentage of DMSO) should always be included in experiments. The effective concentration of this compound can vary between cell lines, and it is recommended to perform a dose-response experiment to determine the optimal working concentration for your specific cell line and assay. Previous studies have used concentrations in the range of 1.5 µM to 5 µM.[3]

References

Application Notes and Protocols: In Vivo Dosing and Administration of Riviciclib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo application of Riviciclib (also known as P276-00), a potent cyclin-dependent kinase (CDK) inhibitor. The information is intended to guide researchers in designing and executing preclinical in vivo studies to evaluate the efficacy of this compound in various cancer models.

Introduction

This compound is a novel small molecule inhibitor targeting multiple cyclin-dependent kinases, including CDK1, CDK4, and CDK9, with IC50 values of 79 nM, 63 nM, and 20 nM, respectively.[1] By inhibiting these key regulators of the cell cycle, this compound can induce apoptosis and suppress tumor growth.[1] Preclinical in vivo studies have demonstrated its anti-tumor activity in various cancer models, highlighting its potential as a therapeutic agent.[1][2][3]

Mechanism of Action

This compound exerts its anti-cancer effects by targeting the cell cycle machinery. It competitively inhibits the ATP-binding sites of CDK1, CDK4, and CDK9.[1] Inhibition of CDK4 and CDK1 leads to cell cycle arrest in the G1 and G2 phases, respectively, while inhibition of CDK9 affects transcription regulation. This multi-targeted approach can lead to the downregulation of key proteins like cyclin D1 and subsequent dephosphorylation of the retinoblastoma protein (Rb), ultimately inducing apoptosis in cancer cells.[2]

cluster_0 Cell Cycle Progression cluster_1 Transcription cluster_2 Mitosis CDK4_CyclinD CDK4/Cyclin D1 Rb Rb CDK4_CyclinD->Rb Phosphorylates E2F E2F Rb->E2F G1_S_Transition G1/S Transition E2F->G1_S_Transition Promotes CDK9_CyclinT CDK9/Cyclin T1 RNA_Pol_II RNA Pol II CDK9_CyclinT->RNA_Pol_II Phosphorylates Transcription Gene Transcription RNA_Pol_II->Transcription Initiates CDK1_CyclinB CDK1/Cyclin B Mitosis Mitosis CDK1_CyclinB->Mitosis Promotes This compound This compound This compound->CDK4_CyclinD This compound->CDK9_CyclinT This compound->CDK1_CyclinB

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Quantitative In Vivo Data

The following table summarizes the reported in vivo dosing and administration details for this compound from preclinical studies.

Animal ModelCancer TypeDrugDoseAdministration RouteDosing Schedule
Murine ModelColon Cancer (CA-51)This compound (P276-00)50 mg/kgIntraperitoneal (i.p.)Daily for 20 treatments[1]
Murine ModelLung Carcinoma (Lewis Lung)This compound (P276-00)30 mg/kgIntraperitoneal (i.p.)Twice daily, every alternate day for 7 treatments[1]
Human Xenograft (SCID mice)Colon Carcinoma (HCT-116)This compound (P276-00)35 mg/kgIntraperitoneal (i.p.)Daily for 10 days[2][3]
Human Xenograft (SCID mice)Non-small Cell Lung Carcinoma (H-460)This compound (P276-00)50 mg/kgIntraperitoneal (i.p.)Once daily for 18 treatments[2][3]
Human Xenograft (SCID mice)Non-small Cell Lung Carcinoma (H-460)This compound (P276-00)30 mg/kgIntraperitoneal (i.p.)Twice daily for 18 treatments[2][3]

Note: The maximum tolerated dose (MTD) for this compound has been reported as 78 mg/kg/day.[1]

Experimental Protocols

Below are detailed protocols for the preparation and in vivo administration of this compound based on available information.

Protocol 1: Preparation of this compound Formulation for In Vivo Administration

This protocol describes the preparation of a this compound formulation suitable for intraperitoneal injection in mice.

Materials:

  • This compound hydrochloride (P276-00)

  • Dimethyl sulfoxide (DMSO), fresh

  • Propylene glycol

  • Tween 80

  • 5% Dextrose in water (D5W)

  • Sterile, pyrogen-free vials

  • Sterile syringes and needles

Procedure:

  • Stock Solution Preparation:

    • Prepare a 100 mg/mL stock solution of this compound in propylene glycol. This may require gentle warming and vortexing to fully dissolve the compound. Ensure the final solution is clear.

  • Vehicle Preparation:

    • In a sterile vial, combine Tween 80 and the this compound stock solution. For example, to prepare 1 mL of the final formulation, add 50 µL of Tween 80 to 300 µL of the 100 mg/mL this compound stock solution in propylene glycol.

    • Mix thoroughly until the solution is clear and homogenous.

  • Final Formulation:

    • Slowly add D5W to the mixture while vortexing to reach the final desired volume. For the 1 mL example, add 650 µL of D5W.

    • The final concentration of this example formulation would be 30 mg/mL. Adjust the initial stock concentration and volumes to achieve the desired final concentration for dosing.

    • It is recommended to use the mixed solution immediately for optimal results.[1]

Note on an alternative formulation: A simpler formulation for some preclinical studies involves dissolving this compound in a vehicle of DMSO and corn oil. For example, a stock solution in DMSO can be diluted with corn oil to the final desired concentration.[4] The choice of vehicle may depend on the specific experimental requirements and animal model.

Protocol 2: In Vivo Administration of this compound in Xenograft Mouse Models

This protocol outlines the general procedure for administering this compound to mice bearing subcutaneous tumor xenografts.

Materials:

  • Tumor-bearing mice (e.g., SCID or nude mice with HCT-116 or H-460 xenografts)

  • Prepared this compound formulation

  • Appropriately sized syringes and needles (e.g., 27-gauge)

  • Animal scale

  • Calipers for tumor measurement

Procedure:

  • Animal Acclimatization and Tumor Implantation:

    • Allow mice to acclimatize to the facility for at least one week before any procedures.

    • Implant tumor cells subcutaneously into the flank of each mouse.

    • Monitor tumor growth regularly.

  • Treatment Initiation:

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Dosing:

    • Weigh each mouse to determine the precise volume of this compound formulation to be administered.

    • Administer this compound via intraperitoneal (i.p.) injection according to the dosing schedule outlined in the experimental design (e.g., 50 mg/kg daily).

    • The control group should receive the vehicle solution at the same volume and on the same schedule.

  • Monitoring:

    • Monitor the animals daily for any signs of toxicity, including weight loss, changes in behavior, or signs of distress.

    • Measure tumor volume with calipers at regular intervals (e.g., twice or three times a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Record all observations meticulously.

  • Study Termination:

    • The study may be terminated when tumors in the control group reach a specified size, or at a predetermined time point.

    • At the end of the study, euthanize the mice according to approved institutional guidelines.

    • Tumors may be excised, weighed, and processed for further analysis (e.g., histology, western blotting).

cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis start Start acclimatize Animal Acclimatization start->acclimatize implant Tumor Cell Implantation acclimatize->implant monitor_growth Monitor Tumor Growth implant->monitor_growth randomize Randomize into Groups monitor_growth->randomize weigh Weigh Animals randomize->weigh dose Administer this compound/Vehicle (i.p.) weigh->dose monitor_toxicity Monitor Toxicity & Tumor Volume dose->monitor_toxicity monitor_toxicity->weigh Repeat per Schedule terminate Terminate Study monitor_toxicity->terminate excise Excise & Analyze Tumors terminate->excise end End excise->end

Figure 2: General experimental workflow for in vivo efficacy studies of this compound.

Safety and Handling

This compound is a potent cytotoxic agent and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All procedures should be performed in a designated area, and waste should be disposed of according to institutional guidelines for cytotoxic materials. Animal studies should be conducted in compliance with all applicable regulations and with the approval of an Institutional Animal Care and Use Committee (IACUC).

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Western Blot for pRb after Riviciclib Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This guide is designed for researchers, scientists, and drug development professionals encountering low or absent signals when performing a Western Blot for phosphorylated Retinoblastoma protein (pRb) after treating cells with Riviciclib.

Frequently Asked Questions (FAQs)

Q1: Why is my phosphorylated pRb (p-pRb) signal low or absent after treating cells with this compound?

A low or absent signal for phosphorylated pRb is the expected biological outcome of a successful experiment. This compound is a selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[1][2] In a normal cell cycle, the Cyclin D-CDK4/6 complex phosphorylates pRb, which inactivates it and allows the cell to progress from the G1 to the S phase.[3] By inhibiting CDK4/6, this compound prevents this phosphorylation, keeping pRb in its active, underphosphorylated state, which halts cell cycle progression.[2][4] Therefore, a decrease in the p-pRb signal indicates that the drug is working as intended.

Q2: How can I confirm that the low p-pRb signal is a genuine effect of this compound and not a failed experiment?

This is a critical validation step. To distinguish a true biological result from a technical error, you must analyze the appropriate controls:

  • Probe for Total pRb: After probing for the phosphorylated form of pRb, strip the membrane and re-probe with an antibody for total pRb. The level of total pRb should remain relatively constant between your untreated and this compound-treated samples. The key metric of drug efficacy is a decrease in the ratio of phosphorylated pRb to total pRb.[5]

  • Run an Untreated Control: Always run a lysate sample from untreated cells alongside your treated samples. A strong p-pRb signal should be present in the untreated control, confirming that your detection system is working correctly.

  • Check Your Loading Control: Probe your blot for a housekeeping protein like GAPDH or β-actin to ensure that an equal amount of protein was loaded in each lane. This confirms that the low signal in the treated lane is not due to a loading error.

Q3: My p-pRb signal is weak even in my untreated control. How can I improve my signal?

Weak signals in phospho-protein western blots are a common challenge, often due to the low abundance of the phosphorylated target.[6][7] Here are several ways to optimize your protocol:

  • Sample Preparation is Critical: Phosphorylation is a labile post-translational modification. Always prepare cell lysates with a buffer containing both protease and phosphatase inhibitors to prevent dephosphorylation.[7] Work quickly and keep samples on ice.

  • Increase Protein Load: Since phosphorylated proteins can represent a small fraction of the total protein, increasing the amount of protein loaded per lane (e.g., to 30-50 µg) can significantly boost the signal.[8][9]

  • Optimize Blocking Conditions: Avoid using non-fat milk as a blocking agent. Milk contains casein, a phosphoprotein that can cause high background by cross-reacting with phospho-specific antibodies.[5][8] Use 3-5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) instead.

  • Use Appropriate Buffers: Do not use phosphate-buffered saline (PBS) for wash steps or antibody dilutions, as the free phosphate ions can compete with the antibody for binding to the phospho-epitope. Always use Tris-based buffers (TBST).[8]

  • Enhance Detection: Use a high-sensitivity or enhanced chemiluminescence (ECL) substrate designed for detecting low-abundance proteins.[8] Also, optimize the exposure time to capture a faint signal without overexposing the film or detector.[10]

Quantitative Data Summary

For consistent and reproducible results when performing a pRb western blot, adhere to the following optimized parameters.

ParameterRecommendationRationale & Citation
Lysis Buffer Additive Phosphatase & Protease Inhibitor CocktailPrevents enzymatic dephosphorylation and degradation of the target protein.[7][11]
Protein Load per Lane 30-100 µgEnsures a sufficient amount of low-abundance phospho-pRb is present for detection.[9][12]
Blocking Buffer 3-5% BSA in TBSTAvoids high background from phosphoproteins (casein) present in milk.[5][13]
Primary Antibody Incubation Overnight at 4°CMaximizes binding of the primary antibody to the low-abundance target protein.[10]
Wash Buffer Tris-Buffered Saline with 0.1% Tween-20 (TBST)Prevents interference from phosphate ions that can occur when using PBS.[8]
Detection Substrate High-sensitivity ECL ReagentAmplifies the chemiluminescent signal to detect weak protein bands.

Visualizing the Mechanism and Troubleshooting Workflow

This compound's Mechanism of Action

Riviciclib_Mechanism cluster_G1_Phase G1 Phase cluster_S_Phase S Phase Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD Upregulates CDK_Complex Active Cyclin D-CDK4/6 Complex CyclinD->CDK_Complex CDK46 CDK4/6 CDK46->CDK_Complex pRb_E2F pRb-E2F Complex (Transcription Repressed) CDK_Complex->pRb_E2F Phosphorylates pRb_active Active pRb (Hypophosphorylated) E2F E2F pRb_active->pRb_E2F E2F->pRb_E2F pRb_inactive Inactive pRb (Hyperphosphorylated) E2F_free Free E2F S_Phase_Genes S-Phase Gene Transcription E2F_free->S_Phase_Genes Activates CellCycle Cell Cycle Progression S_Phase_Genes->CellCycle This compound This compound This compound->CDK_Complex

Caption: Mechanism of this compound action on the pRb-E2F pathway.

Troubleshooting Workflow for Low p-pRb Signal

Troubleshooting_Workflow Start Start: Low or Absent p-pRb Signal in this compound-Treated Sample Q1 Is p-pRb signal strong in the untreated control? Start->Q1 A1_Yes Is the Total pRb signal present and consistent across all lanes (treated and untreated)? Q1->A1_Yes Yes A1_No Problem with Detection: Western blot failed. Review general protocol. Q1->A1_No No Q2 Is the loading control (e.g., GAPDH) signal even across all lanes? A1_Yes->Q2 Q3_No Problem with Total pRb: Check primary antibody for Total pRb. Possible sample degradation. A1_Yes->Q3_No No A2_Yes Result is likely BIOLOGICAL. The low p-pRb signal is the expected effect of this compound. Q2->A2_Yes Yes A2_No Problem with Protein Loading: Quantify protein again and reload the gel. Q2->A2_No No

Caption: Step-by-step workflow to diagnose low p-pRb western blot signals.

Detailed Experimental Protocol: Western Blot for pRb

This protocol is optimized for the detection of phosphorylated proteins like pRb.

Sample Preparation and Cell Lysis
  • Culture and treat cells with this compound for the desired time points. Include an untreated (vehicle) control.

  • Wash cells once with ice-cold PBS.

  • Lyse cells directly on the plate with ice-cold RIPA buffer supplemented with a freshly added protease and phosphatase inhibitor cocktail.[7]

  • Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein extract) to a new pre-chilled tube.

Protein Quantification
  • Determine the protein concentration of each sample using a standard method like the BCA assay.

  • Normalize all samples to the same concentration with lysis buffer.

  • Add 4X Laemmli sample buffer to your protein samples (to a final concentration of 1X).

  • Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.

SDS-PAGE and Protein Transfer
  • Load 30-50 µg of total protein from each sample into the wells of an SDS-polyacrylamide gel. Include a molecular weight marker.

  • Run the gel until the dye front reaches the bottom.

  • Transfer the separated proteins from the gel to a PVDF membrane. A wet transfer is often recommended for large proteins like pRb (~110-130 kDa).

  • After transfer, you can briefly stain the membrane with Ponceau S to visualize protein bands and confirm transfer efficiency. Destain with TBST.

Immunoblotting
  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[5]

  • Incubate the membrane with the primary antibody against phosphorylated pRb (e.g., anti-Phospho-Rb Ser807/811) diluted in 5% BSA/TBST. For best results, incubate overnight at 4°C with gentle agitation.[10]

  • Wash the membrane three times for 10 minutes each with TBST at room temperature.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Wash the membrane again three times for 10 minutes each with TBST.

Detection and Analysis
  • Prepare the enhanced chemiluminescent (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for the recommended time (typically 1-5 minutes).

  • Capture the chemiluminescent signal using a digital imager or X-ray film.

  • To analyze total pRb and loading controls, the membrane can be stripped and re-probed with the respective primary antibodies, following the immunoblotting steps above.

References

Optimizing Riviciclib concentration for in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Riviciclib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in in vitro studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinases (CDKs), primarily targeting CDK1, CDK4, and CDK9.[1][2][3][4][5] Its mechanism of action involves binding to the ATP-binding pocket of these kinases, which prevents the phosphorylation of the Retinoblastoma protein (Rb).[6][7] This action maintains Rb in its active, hypophosphorylated state, where it binds to and sequesters the E2F transcription factor.[6] The resulting complex blocks the transcription of genes necessary for the cell to transition from the G1 to the S phase of the cell cycle, leading to G1 phase arrest and an inhibition of tumor cell proliferation.[6][7][8]

Q2: How should I prepare and store this compound for in vitro use?

A2: this compound hydrochloride is soluble in DMSO.[1] It is recommended to prepare a concentrated stock solution (e.g., 10-20 mM) in fresh, anhydrous DMSO, as moisture can reduce its solubility.[1][9] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing your working concentrations, dilute the DMSO stock solution directly into your cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.

Q3: What is a typical starting concentration range for this compound in cell-based assays?

A3: The effective concentration of this compound can vary significantly depending on the cell line and assay type. For initial screening and proliferation assays in various cancer cell lines, a concentration range of 300 nM to 800 nM is a good starting point, as this is the reported IC50 range for antiproliferative effects.[1][2][10] For mechanistic studies, such as cell cycle analysis or western blotting for target modulation, concentrations between 1.5 µM and 5 µM have been effectively used.[3][5][11] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q4: Which cell lines are most sensitive to this compound?

A4: this compound's efficacy is critically dependent on an intact Rb pathway.[12] Therefore, cancer cell lines that are proficient in RB1 (the gene encoding the Rb protein) are generally more sensitive.[12] Cell lines with a loss-of-function mutation in RB1 are often resistant.[12] this compound has shown potent antiproliferative effects against a variety of human cancer cell lines, including those from colon, lung, breast, and cervical cancers, as well as osteosarcoma.[1][3][5][11]

Troubleshooting Guide

Q5: My cells are not showing a significant response to this compound, even at higher concentrations. What could be the issue?

A5: There are several potential reasons for a lack of response:

  • RB1 Status: Confirm the RB1 status of your cell line. Cells with a non-functional or deleted Rb protein are resistant to CDK4/6 inhibitors like this compound because the key downstream target is absent.[12]

  • Drug Inactivity: Ensure your this compound stock solution is correctly prepared and has not degraded. Avoid multiple freeze-thaw cycles. Prepare fresh dilutions from a new aliquot if in doubt.

  • Assay Method: The type of viability assay used can influence the outcome. Assays that measure metabolic activity (e.g., MTT, CTG) may underestimate the cytostatic effects of CDK4/6 inhibitors. Consider using assays that directly count cell numbers or measure DNA synthesis (e.g., ³H-thymidine incorporation) for a more accurate assessment of proliferation.[12]

  • Incubation Time: The cytostatic effects of this compound may require a longer incubation period to become apparent. Ensure you are treating the cells for a sufficient duration, typically 48 to 72 hours for proliferation assays.[1][12]

Q6: I am observing high levels of cell death that seem inconsistent with a G1 arrest mechanism. Why might this be happening?

A6: While the primary mechanism of this compound is G1 cell cycle arrest, it can also induce apoptosis, particularly at higher concentrations or after prolonged exposure in sensitive cell lines.[1][2][13] this compound is also a potent inhibitor of CDK9, which is involved in transcriptional regulation. Inhibition of CDK9 can lead to the downregulation of anti-apoptotic proteins like Mcl-1, thereby triggering apoptosis. This effect has been observed in cell lines such as HL-60 (promyelocytic leukemia).[1][2]

Q7: I am planning a combination study with a cytotoxic chemotherapy agent. Are there any scheduling considerations?

A7: Yes, the scheduling is critical. Since this compound causes a G1 cell cycle arrest, it can antagonize the effects of cytotoxic agents that target cells in the S or M phase of the cell cycle (e.g., DNA synthesis inhibitors or microtubule poisons). Pre-treating cells with this compound can protect them from the effects of these S/M phase-specific drugs.[14] Consider concurrent or sequential administration where the cytotoxic agent is given first to maximize efficacy.

Data Presentation: this compound In Vitro Activity

Table 1: Biochemical Potency of this compound Against CDKs

Target Kinase ComplexIC50 (nM)
CDK9/Cyclin T120[1][2][3][10]
CDK4/Cyclin D163[1][2][3][10]
CDK1/Cyclin B79[1][2][3][10]
CDK2/Cyclin A224[10]
CDK6/Cyclin D3396[10]

Table 2: Effective Concentrations in Cell-Based Assays

Cell Line(s)Assay TypeConcentration RangeIncubation TimeObserved Effect
Various Cancer Lines (HCT-116, MCF-7, PC-3 etc.)Antiproliferation300 - 800 nM (IC50)48 hInhibition of cell growth[1][10]
H-460 (Lung Carcinoma)Western Blot1.5 µM3 - 24 hReduced p-Rb, Cyclin D1, Cdk4 levels[5][11]
HL-60 (Leukemia)Cell Cycle / Apoptosis1.5 - 5 µM24 - 72 hG1/G2 depletion, apoptosis induction[3][5][11]
H-460, WI-38 (Normal Fibroblast)Cell Cycle Analysis1.5 - 5 µM72 hG1 arrest[3][5][11]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is adapted from standard methodologies for determining cell viability.[15][16][17]

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 3,000-5,000 cells per well in 180 µL of culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Addition: Prepare serial dilutions of this compound in culture medium at 10x the final desired concentration. Add 20 µL of the 10x this compound dilutions to the appropriate wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or using a plate shaker.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Rb Phosphorylation
  • Cell Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat cells with this compound (e.g., 1.5 µM) for various time points (e.g., 0, 3, 6, 12, 24 hours).

  • Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on an 8-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-Rb (Ser780), total Rb, and a loading control (e.g., β-actin or GAPDH), diluted in blocking buffer.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Riviciclib_Workflow cluster_workflow Experimental Workflow: Determining Optimal this compound Concentration start Start: Select RB1-proficient cell line dose_response 1. Perform Dose-Response Assay (e.g., MTT, 72h) start->dose_response determine_ic50 2. Calculate IC50 Value dose_response->determine_ic50 validate_target 3. Validate Target Engagement (Western Blot for p-Rb) determine_ic50->validate_target Use IC50 and ~10x IC50 cell_cycle 4. Confirm Phenotype (Cell Cycle Analysis) validate_target->cell_cycle end End: Optimal concentration range for further studies identified cell_cycle->end Riviciclib_Troubleshooting cluster_troubleshooting Troubleshooting Logic: No Cellular Response issue Issue: No response to this compound q1 Is the RB1 gene functional in your cell line? issue->q1 a1_yes Yes q1->a1_yes Yes a1_no No: Cell line is resistant. Select an RB1-proficient line. q1->a1_no No q2 Is the assay method appropriate? a1_yes->q2 a2_yes Yes q2->a2_yes Yes a2_no No: Metabolic assays may underperform. Use direct cell counting assay. q2->a2_no No q3 Is the drug stock viable? a2_yes->q3 a3_no No: Prepare fresh stock and dilutions. Avoid freeze-thaw cycles. q3->a3_no No a3_yes Yes: Consider longer incubation times (48-72h). q3->a3_yes Yes

References

Riviciclib solubility issues in DMSO and culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Riviciclib. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a particular focus on solubility issues in DMSO and cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as P276-00) is a potent inhibitor of cyclin-dependent kinases (CDKs).[1][2] It primarily targets CDK1, CDK4, and CDK9, with IC50 values of 79 nM, 63 nM, and 20 nM, respectively.[2][3] By inhibiting these CDKs, this compound disrupts the cell cycle, leading to G1 phase arrest and the induction of apoptosis in cancer cells.[1][2] It has shown anti-proliferative effects across a variety of human cancer cell lines.[3]

Q2: I am observing precipitation after diluting my this compound DMSO stock solution in culture media. What could be the cause?

A2: Precipitation upon dilution of a DMSO stock solution into aqueous culture media is a common issue for many small molecule inhibitors, including this compound. This is often due to the compound's lower solubility in aqueous environments compared to DMSO. Factors that can contribute to this include:

  • Final Concentration: The final concentration of this compound in the culture media may exceed its aqueous solubility limit.

  • Rapid Dilution: Adding the DMSO stock directly to the full volume of media can cause a rapid change in solvent polarity, leading to precipitation.[4]

  • Media Composition: Components in the culture media, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.[5]

  • Temperature: A decrease in temperature upon moving from a 37°C incubator to a laminar flow hood can sometimes reduce solubility.[6]

  • pH of the Media: The pH of the culture media can influence the ionization state and solubility of the compound.[7]

Q3: How can I prevent this compound from precipitating in my cell culture experiments?

A3: To prevent precipitation, consider the following troubleshooting steps:

  • Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of media, perform a stepwise dilution. First, dilute the DMSO stock into a small volume of media, mix thoroughly, and then add this intermediate dilution to the rest of the culture media.[4]

  • Warm the Media: Gently warming the culture media to 37°C before adding the this compound stock solution can help maintain solubility.[8]

  • Vortexing or Sonication: After dilution, vortexing or brief sonication of the final solution can help redissolve any minor precipitates that may have formed.[8]

  • Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low (typically ≤0.5%) to minimize solvent-induced toxicity and solubility issues.[4]

  • Prepare Fresh Working Solutions: It is always recommended to prepare fresh working solutions of this compound in culture media immediately before use.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
This compound powder will not dissolve in DMSO. 1. Moisture in DMSO: DMSO is hygroscopic and can absorb moisture, which reduces its solvating power for hydrophobic compounds.[3][9] 2. Low Quality DMSO: The purity of the DMSO may not be sufficient.1. Use fresh, anhydrous, high-purity DMSO.[3][9] 2. Warm the solution briefly to 37°C and vortex or sonicate to aid dissolution.[8]
Precipitate forms immediately upon adding DMSO stock to culture media. 1. Exceeded Aqueous Solubility: The concentration of this compound in the aqueous media is too high. 2. "Solvent Shock": Rapid change in solvent polarity upon direct dilution.[4]1. Lower the final concentration of this compound. 2. Perform a serial dilution in the culture media. Prepare an intermediate dilution in a small volume of media before adding to the final volume.[4]
The final solution in culture media is cloudy or contains visible particles. 1. Incomplete Dissolution: The compound has not fully dissolved in the media. 2. Interaction with Media Components: Components of the media may be causing the compound to precipitate over time.[5]1. Gently warm the solution to 37°C and vortex.[8] 2. Prepare the working solution immediately before adding it to the cells. 3. Consider using a different formulation of culture media if the problem persists.
Inconsistent experimental results. 1. Precipitation in Wells: The compound may be precipitating out of solution in the culture plate wells over the course of the experiment. 2. Degradation of the Compound: Improper storage of stock solutions can lead to degradation.1. Visually inspect the wells for any signs of precipitation. If observed, optimize the preparation of the working solution. 2. Aliquot the DMSO stock solution and store at -80°C to avoid repeated freeze-thaw cycles.[2][10]

Data Presentation

Table 1: Solubility of this compound Hydrochloride

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
DMSO 88200.77Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[3][11]
Water 88200.77May require sonication to fully dissolve.[2]
Ethanol 715.97

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Hydrochloride Stock Solution in DMSO

  • Materials:

    • This compound hydrochloride powder

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the this compound hydrochloride vial to equilibrate to room temperature before opening.

    • Weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.

    • To prepare a 10 mM stock solution, add the appropriate volume of DMSO. For example, to 1 mg of this compound hydrochloride (MW: 438.3 g/mol ), add 228.15 µL of DMSO.

    • Vortex the solution for several minutes to ensure the compound is fully dissolved. Gentle warming to 37°C or brief sonication can be used if necessary.[8]

    • Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).[3][10]

Protocol 2: Preparation of a this compound Working Solution in Cell Culture Media

  • Materials:

    • 10 mM this compound hydrochloride stock solution in DMSO

    • Pre-warmed (37°C) sterile cell culture medium

    • Sterile tubes

  • Procedure:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • To minimize precipitation, perform a stepwise dilution. For a final concentration of 10 µM in 10 mL of media:

      • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of pre-warmed culture media to get a 100 µM solution. Mix well by gentle pipetting.

      • Add 1 mL of the 100 µM intermediate solution to the remaining 9 mL of culture media.

    • Mix the final working solution thoroughly by inverting the tube several times.

    • Use the working solution immediately after preparation. Ensure the final DMSO concentration in the culture does not exceed 0.5%.[4]

Visualizations

Riviciclib_Pathway This compound's Mechanism of Action cluster_G1_S_Transition G1/S Phase Transition Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 activates Rb Rb CDK4/6->Rb phosphorylates (inactivates) E2F E2F Rb->E2F inhibits S-Phase Genes S-Phase Genes E2F->S-Phase Genes activates transcription Cell Cycle Progression Cell Cycle Progression S-Phase Genes->Cell Cycle Progression leads to This compound This compound This compound->CDK4/6 inhibits Experimental_Workflow Workflow for Preparing this compound Working Solution Start Start Thaw_Stock Thaw 10 mM this compound DMSO Stock Start->Thaw_Stock Intermediate_Dilution Prepare 100x Intermediate Dilution in warm culture media Thaw_Stock->Intermediate_Dilution Final_Dilution Add Intermediate Dilution to Final Volume of Media Intermediate_Dilution->Final_Dilution Mix Mix Thoroughly Final_Dilution->Mix Add_to_Cells Add to Cell Culture Mix->Add_to_Cells End End Add_to_Cells->End

References

Inconsistent IC50 values with Riviciclib experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent IC50 values in experiments involving Riviciclib.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as P276-00) is a potent and selective inhibitor of cyclin-dependent kinases (CDKs).[1] Its primary mechanism involves targeting CDK1, CDK4, and CDK9, which are key regulators of cell cycle progression.[2] By inhibiting these kinases, this compound blocks the phosphorylation of the Retinoblastoma (Rb) protein, preventing the release of E2F transcription factors.[3][4][5] This action halts the cell cycle, primarily at the G1/S transition, thereby inhibiting cancer cell proliferation.[4][5][6] this compound has shown anti-proliferative effects across a variety of human cancer cell lines.[2]

Q2: Why are my IC50 values for this compound inconsistent, even within the same cell line?

Inconsistent IC50 values are a common issue in in-vitro pharmacology and can be attributed to a multitude of factors.[7][8] Even minor variations in experimental conditions can lead to significant discrepancies in results.[7][9]

Key factors include:

  • Cell-Based Variables:

    • Cell Line Authenticity and Passage Number: Genetic drift can occur in cell lines over time and with increasing passage numbers, altering their response to drugs.

    • Cell Seeding Density: The initial number of cells plated can dramatically affect the final IC50 value.[8] Overly confluent or sparse cultures will respond differently.[10]

    • Growth Phase: Cells in the logarithmic growth phase are often more sensitive to anti-proliferative agents than those in the plateau phase.[7]

  • Assay-Specific Variables:

    • Assay Type: Different viability assays (e.g., MTT, MTS, XTT, CellTiter-Glo®) measure different cellular parameters (metabolic activity vs. ATP content) and can yield different IC50 values.[11]

    • Incubation Time: The duration of drug exposure is critical. An IC50 value is highly time-dependent; a 48-hour incubation will likely produce a different value than a 72-hour incubation.[12]

    • Reagent Concentration and Purity: The purity of the this compound compound and the concentration of assay reagents like MTT or MTS can impact results.[7]

  • Culture and Data Analysis:

    • Serum Concentration: Components in fetal bovine serum (FBS) can bind to the compound, reducing its effective concentration.[7]

    • Data Analysis Method: The mathematical model used to fit the dose-response curve and calculate the IC50 can be a source of variability.[9]

Q3: What are the reported IC50 values for this compound in various cancer cell lines?

The IC50 of this compound varies depending on the targeted CDK and the specific cancer cell line. It is a potent inhibitor of CDK9/CyclinT1, CDK4/CyclinD1, and CDK1/CyclinB.[1][2] Below is a summary of reported IC50 values from biochemical and cellular proliferation assays.

Table 1: Biochemical IC50 Values of this compound

TargetIC50 (nM)
CDK9/CyclinT120
CDK4/CyclinD163
CDK1/CyclinB79
CDK2/CyclinA224
CDK6/CyclinD3396
Data sourced from MedChemExpress and Selleck Chemicals.[1][2]

Table 2: Anti-proliferative IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HCT-116Colon Carcinoma0.3 - 0.8
HT-29Colon Carcinoma0.58
U2OSOsteosarcoma0.3 - 0.8
H-460Non-small cell lung0.3 - 0.8
HL-60Promyelocytic Leukemia0.3 - 0.8
SiHaCervical Carcinoma0.3 - 0.8
MCF-7Breast Cancer0.3 - 0.8
Colo-205Colorectal Adenocarcinoma0.3 - 0.8
SW-480Colorectal Adenocarcinoma0.3 - 0.8
PC-3Prostate Cancer0.3 - 0.8
Caco2Colorectal Adenocarcinoma0.3 - 0.8
T-24Bladder Carcinoma0.3 - 0.8
Cellular IC50 values for this compound (P276-00) typically range from 300 to 800 nmol/L.[2]
Q4: Can the choice of cell viability assay lead to different IC50 results?

Yes, the choice of assay is a critical factor. Assays that measure metabolic activity, such as MTT and MTS, rely on the enzymatic conversion of a tetrazolium salt by mitochondrial dehydrogenases in living cells.[13][14] Factors that affect cellular metabolism, other than viability, can therefore influence the outcome. For example, if a compound induces a metabolic shift without causing cell death, an MTT assay might produce misleading results. Assays like CellTiter-Glo®, which measure intracellular ATP levels, provide a different endpoint that can be more directly correlated with cell number. Discrepancies between assay formats, such as microscopy-based cell counting versus luminescence-based assays, have been reported.[11]

Visualizing the Mechanism and Workflow

This compound's Impact on the Cell Cycle Pathway

This compound primarily targets the CDK4/6-Cyclin D-Rb pathway, which is a central regulator of the G1 phase of the cell cycle.[15] Dysregulation of this pathway is common in many cancers.[5][16]

Riviciclib_Pathway cluster_0 Upstream Signaling cluster_1 G1 Phase Regulation cluster_2 Drug Intervention Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogens->CyclinD Upregulates CDK46_CyclinD CyclinD->CDK46_CyclinD CDK46 CDK4/6 CDK46->CDK46_CyclinD Rb Rb E2F E2F Rb->E2F Releases Rb->E2F Sequesters S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates CDK46_CyclinD->Rb Phosphorylates (pRb) This compound This compound This compound->CDK46 Inhibits

Caption: The CDK4/6-Rb pathway and the inhibitory action of this compound.

Standard Experimental Workflow for IC50 Determination

A standardized workflow is crucial for obtaining reproducible IC50 values. The following diagram outlines the key steps from cell preparation to data analysis.

IC50_Workflow start Start: Cell Culture (Consistent Passage & Health) seed 1. Seed Cells (Optimize Density) start->seed adhere 2. Incubate for Adherence (e.g., 24 hours) seed->adhere treat 3. Add this compound (Serial Dilutions) adhere->treat incubate_drug 4. Drug Incubation (Define Duration, e.g., 72h) treat->incubate_drug assay 5. Add Viability Reagent (e.g., MTT, MTS) incubate_drug->assay incubate_assay 6. Reagent Incubation (Follow Protocol) assay->incubate_assay read 7. Measure Signal (e.g., Absorbance at 570nm) incubate_assay->read analyze 8. Data Analysis (Normalize to Control, Non-linear Regression) read->analyze end End: IC50 Value analyze->end

Caption: A typical experimental workflow for determining IC50 values.

Troubleshooting Guide

If you are facing inconsistent results, follow this step-by-step guide to identify the potential source of the issue.

StepActionDetailed RecommendationPotential Problem
1 Verify Compound Integrity Purity & Storage: Confirm the purity of your this compound stock. Store it as recommended by the supplier, typically desiccated at -20°C and protected from light. Prepare fresh dilutions from a master stock for each experiment. Solvent: Use a consistent, high-quality solvent (e.g., DMSO). Ensure the final solvent concentration is consistent across all wells (including controls) and is non-toxic to the cells (typically <0.5%).Compound degradation or precipitation can drastically alter its effective concentration.
2 Standardize Cell Culture Passage Number: Use cells within a defined, low passage number range for all related experiments. Seeding Density: Perform a growth curve analysis to determine the optimal seeding density where cells remain in the exponential growth phase for the duration of the assay.[7] Avoid plating cells in the outer wells of a 96-well plate to minimize the "edge effect".[10]High passage numbers can lead to phenotypic drift. Cell density affects growth rate and drug response.[8]
3 Optimize Assay Protocol Assay Selection: Choose the most appropriate assay for your cell line and experimental question. Be aware of the limitations of each assay type. Incubation Times: Keep drug exposure and reagent incubation times strictly consistent between experiments.[12] Controls: Always include 'no-cell' (blank), 'vehicle-only' (negative control), and 'known toxin' (positive control) wells.Different assays measure different biological endpoints. Inconsistent timing is a major source of variability.[7]
4 Refine Data Analysis Normalization: Normalize your data by first subtracting the average of the blank wells from all other wells. Then, express the results as a percentage of the vehicle-only control. Curve Fitting: Use a non-linear regression model (e.g., four-parameter logistic fit) to calculate the IC50.[17] Ensure your dose range brackets the IC50 value, with concentrations that produce both minimal and maximal inhibition.[18]Improper normalization or using a linear regression model can lead to inaccurate IC50 calculations.[10]

Detailed Experimental Protocols

Protocol: Cell Viability Assessment using MTT Assay

This protocol provides a standardized method for assessing cell viability, which is a critical step in determining the IC50 of this compound.

Materials:

  • This compound (P276-00)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[14][19]

  • Cell culture medium (appropriate for the cell line)

  • Fetal Bovine Serum (FBS)

  • 96-well flat-bottom sterile plates

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader (capable of reading absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest cells that are in the exponential growth phase.

    • Perform a cell count and assess viability (e.g., using Trypan Blue). Viability should be >90%.[20]

    • Dilute cells to the predetermined optimal seeding density in culture medium.

    • Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate. Add 100 µL of sterile PBS or medium to the outer wells to reduce evaporation (the "edge effect").[10]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[20]

  • Drug Treatment:

    • Prepare a series of this compound dilutions in culture medium at 2x the final desired concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the corresponding this compound dilutions. Include vehicle control wells containing medium with the same final concentration of solvent (e.g., DMSO) as the drug-treated wells.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO2.

  • MTT Assay:

    • After the drug incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[13]

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[14]

    • After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[21]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[14]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[13]

    • Subtract the average absorbance of the blank (medium-only) wells from all other readings.

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control wells (Viability % = [Absorbance_Treated / Absorbance_Control] * 100).

    • Plot the percent viability against the log of the this compound concentration and use non-linear regression analysis to determine the IC50 value.

References

Riviciclib off-target effects in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on using Riviciclib in cell-based assays, with a focus on understanding its multi-target profile and troubleshooting potential off-target or unexpected effects.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of this compound?

This compound is a potent inhibitor of multiple cyclin-dependent kinases (CDKs). Its primary targets are CDK9/CyclinT1, CDK4/CyclinD1, and CDK1/CyclinB.[1][2] It is important to distinguish this compound from more selective CDK4/6 inhibitors like Ribociclib, as their biological effects will differ significantly.

Q2: How selective is this compound?

This compound has been shown to be highly selective for its primary CDK targets over some other kinases. For instance, it displays approximately 40-fold greater selectivity for CDK4/CyclinD1 compared to CDK2/CyclinE.[1] Some studies indicate it has minimal activity against CDK2/CyclinE and CDK7/CyclinH.[3] However, its potent inhibition of three distinct CDKs (1, 4, and 9) means its effects in cells are a composite of inhibiting these different pathways.

Q3: What are the expected phenotypic effects of this compound in cancer cell lines?

Due to its multi-CDK inhibition, this compound can induce several key cellular responses:

  • Anti-proliferative effects: It demonstrates potent growth inhibition in a wide range of human cancer cell lines, with IC50 values typically in the range of 300 to 800 nM.[1]

  • Cell cycle arrest: As a CDK4 and CDK1 inhibitor, it can cause cell cycle arrest, for example, at the G1 phase.[2]

  • Induction of apoptosis: this compound has been shown to induce apoptosis, which can be observed through the activation of caspase-3 and the formation of a DNA ladder.[1]

Q4: I am observing cytotoxicity that seems independent of cell cycle arrest. Is this an off-target effect?

While this compound is selective for CDKs, the potent inhibition of CDK9 is a key consideration. CDK9 is a component of the positive transcription elongation factor b (P-TEFb), which is essential for the transcription of many genes, including anti-apoptotic proteins like Mcl-1. Inhibition of CDK9 can lead to downregulation of these survival proteins, triggering apoptosis. This is a direct consequence of its on-target activity against CDK9 and may explain cytotoxicity that appears independent of its effects on the cell cycle (mediated by CDK1 and CDK4).

Troubleshooting Guide

Issue 1: Higher than expected cytotoxicity in my cell line.

  • Possible Cause 1: CDK9 Sensitivity: Your cell line may be particularly dependent on CDK9-mediated transcription for survival.

  • Troubleshooting Step: Measure the levels of short-lived anti-apoptotic proteins (e.g., Mcl-1) by western blot after this compound treatment. A rapid decrease would suggest strong CDK9 inhibition.

  • Possible Cause 2: Off-target effects at high concentrations: Like many kinase inhibitors, off-target effects can become more prominent at higher concentrations.

  • Troubleshooting Step: Perform a dose-response curve and compare the concentration at which you observe cytotoxicity with the known IC50 values for CDK1, 4, and 9. If cytotoxicity only occurs at much higher concentrations, off-target effects are more likely.

Issue 2: My results with this compound are different from what is reported for other "CDK4/6 inhibitors".

  • Possible Cause: Incorrect compound comparison. You may be comparing your results to highly selective CDK4/6 inhibitors like Palbociclib or Ribociclib. This compound also potently inhibits CDK1 and CDK9, which will lead to different biological outcomes.

  • Troubleshooting Step: Review the mechanism of action for the compounds you are comparing. For this compound, consider the combined impact of inhibiting G1/S transition (CDK4), G2/M transition (CDK1), and transcription (CDK9).

Issue 3: I am not observing the expected G1 arrest.

  • Possible Cause 1: Dominant CDK1 or CDK9 effect. In some cell lines, the potent inhibition of CDK1 or CDK9 at the concentrations used may lead to other phenotypes (e.g., G2/M arrest or rapid apoptosis) that mask a clear G1 arrest.

  • Troubleshooting Step: Perform a time-course experiment at a lower concentration of this compound to see if a transient G1 arrest can be observed before other effects become dominant. Also, analyze markers for G2/M arrest (e.g., phosphorylated Histone H3) and apoptosis (e.g., cleaved PARP).

  • Possible Cause 2: Cell line context. The genetic background of your cells (e.g., Rb status, p53 status) can significantly influence the response to CDK inhibitors.

  • Troubleshooting Step: Confirm the status of key cell cycle regulators in your cell line. For example, cells with non-functional Rb may be less sensitive to the CDK4-inhibitory effects of this compound.

Quantitative Data Summary

Table 1: In Vitro Kinase Inhibitory Activity of this compound

TargetIC50 (nM)Reference
CDK9/CyclinT120[1][2]
CDK4/CyclinD163[1][2]
CDK1/CyclinB79[1][2]

Table 2: Anti-proliferative Activity of this compound in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
HCT-116Colon Carcinoma300 - 800[1]
U2OSOsteosarcoma300 - 800[1]
H-460Non-small cell lung300 - 800[1]
HL-60Promyelocytic Leukemia300 - 800[1]
HT-29Colon Carcinoma300 - 800[1]
SiHaCervical Carcinoma300 - 800[1]
MCF-7Breast Carcinoma300 - 800[1]
Colo-205Colon Carcinoma300 - 800[1]
SW-480Colon Carcinoma300 - 800[1]
PC-3Prostate Carcinoma300 - 800[1]
Caco2Colorectal Adenocarcinoma300 - 800[1]
T-24Bladder Carcinoma300 - 800[1]

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for CDK Inhibition

  • Preparation: Use a 96-well filter plate. Pre-wet the wells with 100 µL of kinase buffer (50 mmol/L HEPES pH 7.5, 10 mmol/L MgCl2, 1 mmol/L EGTA) and remove by vacuum.

  • Reaction Mix: Add 25 µL of a reaction mix containing γ-32P-ATP (10 µCi/mL), unlabeled ATP (40 µmol/L), and appropriate phosphatase inhibitors to each well.

  • Compound Addition: Add this compound at various concentrations (typically a serial dilution) or kinase buffer alone (as a control) in a 25 µL volume.

  • Enzyme Addition: Initiate the reaction by adding 50 µL (approx. 100 ng) of the human CDK/cyclin enzyme complex (e.g., CDK4/CyclinD1) in kinase buffer.

  • Incubation: Incubate the plate for 30 minutes at 30°C.

  • Washing: Stop the reaction and wash the plate with TNEN buffer (20 mmol/L Tris pH 8.0, 100 mmol/L NaCl, 1 mmol/L EDTA, 0.5% NP-40).

  • Scintillation Counting: Add 30 µL of scintillation cocktail to each well, seal the plate, and quantify the incorporated 32P using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value.[1]

Protocol 2: Cell Proliferation Assay ([3H]-Thymidine Incorporation)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 180 µL of culture medium. Incubate overnight to allow for cell adherence.

  • Compound Treatment: Add this compound at various concentrations to the wells and incubate for 48 hours at 37°C.

  • Radiolabeling: Add 0.25 µCi of [3H]-thymidine to each well and incubate for 5 to 7 hours to allow for incorporation into newly synthesized DNA.

  • Cell Harvesting: Harvest the cells onto a filter plate using a cell harvester.

  • Measurement: Count the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the effect of this compound on cell proliferation by comparing the counts in treated wells to control wells and calculate the IC50 value.[1]

Visualizations

Riviciclib_Signaling_Pathway cluster_G1_S G1/S Phase Progression cluster_G2_M G2/M Phase Progression cluster_Transcription Transcription Elongation CyclinD_CDK4 Cyclin D / CDK4 pRb pRb CyclinD_CDK4->pRb Phosphorylates E2F E2F pRb->E2F Inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates CyclinB_CDK1 Cyclin B / CDK1 Mitosis Mitosis CyclinB_CDK1->Mitosis Promotes CyclinT1_CDK9 Cyclin T1 / CDK9 (P-TEFb) RNAPII RNA Pol II CyclinT1_CDK9->RNAPII Phosphorylates Gene_Transcription Gene Transcription (e.g., Mcl-1) RNAPII->Gene_Transcription Elongates This compound This compound This compound->CyclinD_CDK4 This compound->CyclinB_CDK1 This compound->CyclinT1_CDK9

Caption: Mechanism of action for this compound, inhibiting CDK4, CDK1, and CDK9.

Troubleshooting_Workflow Start Unexpected Experimental Result (e.g., High Cytotoxicity) Q_Concentration Is the drug concentration >> IC50 for CDK1/4/9? Start->Q_Concentration A_High_Conc Potential off-target effects. Perform dose-response curve. Q_Concentration->A_High_Conc Yes A_Low_Conc Effect is likely on-target. Q_Concentration->A_Low_Conc No Q_Phenotype What is the dominant phenotype? A_Low_Conc->Q_Phenotype Pheno_Apoptosis Apoptosis Q_Phenotype->Pheno_Apoptosis Pheno_Arrest Cell Cycle Arrest Q_Phenotype->Pheno_Arrest Pheno_Other Other Q_Phenotype->Pheno_Other Check_CDK9 Investigate CDK9 inhibition. Measure Mcl-1 levels. Pheno_Apoptosis->Check_CDK9 Check_CDK1_4 Analyze cell cycle phases. (FACS, pHH3 staining) Pheno_Arrest->Check_CDK1_4 Review_Literature Review literature for similar phenotypes in cell line. Pheno_Other->Review_Literature

Caption: Troubleshooting workflow for unexpected results with this compound.

Experimental_Workflow Start Hypothesis: Test this compound in a new cell line Step1 Determine IC50 for Proliferation (e.g., Thymidine Incorporation Assay) Start->Step1 Step2 Perform Dose-Response for Cell Cycle Analysis (FACS) Step1->Step2 Step3 Treat with IC50 concentration Step2->Step3 Step4 Western Blot for Mechanistic Markers Step3->Step4 Markers pRb (Ser780) Cleaved PARP Mcl-1 Phospho-Histone H3 Step4->Markers End Correlate Phenotype with Mechanism Step4->End

Caption: Experimental workflow for characterizing this compound's effects.

References

Technical Support Center: Riviciclib Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers using Riviciclib. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common artifacts and challenges encountered during in vitro cell viability and proliferation assays with this cytostatic compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, orally bioavailable inhibitor of cyclin-dependent kinases (CDKs), primarily targeting CDK1, CDK4, and CDK9.[1][2][3][4] By inhibiting CDK4/6, this compound blocks the phosphorylation of the retinoblastoma (Rb) protein. This prevents the release of E2F transcription factors, which are necessary for the cell to transition from the G1 to the S phase of the cell cycle.[5] Consequently, this compound is a cytostatic agent, meaning it inhibits cell proliferation by inducing a G1 phase cell cycle arrest, rather than directly causing cell death (cytotoxicity).[2][5]

Q2: I'm observing a high IC50 value or incomplete cell killing in my cell viability assay with this compound. Is my experiment failing?

A2: Not necessarily. Due to its cytostatic nature, this compound is expected to cause cell cycle arrest rather than widespread cell death.[6][7] Therefore, it is common to observe a plateau in the dose-response curve where a fraction of the cell population remains viable but is not proliferating. Assays that measure metabolic activity, such as MTT and CellTiter-Glo, may show a high apparent "viability" because the arrested cells are still metabolically active.[8][9][10] It is crucial to distinguish between cytostatic and cytotoxic effects.

Q3: Why do my MTT/XTT or CellTiter-Glo results show high cell viability even at high concentrations of this compound?

A3: This is a common artifact when using metabolic assays with cytostatic compounds like CDK4/6 inhibitors.[8][9][10] Cells arrested in the G1 phase by this compound can continue to grow in size and biomass, leading to an increase in mitochondrial number and metabolic activity.[9][10][11] Since assays like MTT, XTT, and MTS measure the activity of mitochondrial dehydrogenases, and CellTiter-Glo measures ATP levels, the increased metabolic activity of the larger, arrested cells can be misinterpreted as a lack of drug effect, leading to an overestimation of cell viability.[8][9][10]

Q4: How can I confirm that this compound is having the expected cytostatic effect on my cells?

A4: The most direct way to confirm a cytostatic effect is to perform a cell cycle analysis using flow cytometry with a DNA stain like propidium iodide (PI).[12][13][14] Following treatment with this compound, you should observe a significant increase in the percentage of cells in the G1 phase of the cell cycle and a corresponding decrease in the S and G2/M phases. This confirms that the drug is inducing the expected cell cycle arrest.

Q5: What are some alternative assays to measure the anti-proliferative effect of this compound without the artifacts of metabolic assays?

A5: To avoid the artifacts associated with metabolic assays, it is recommended to use methods that directly count cell numbers or measure DNA content.[8][10] Recommended alternative assays include:

  • Direct Cell Counting: Using a hemocytometer with trypan blue exclusion to count viable cells.[15]

  • Crystal Violet Assay: This assay stains the DNA of adherent cells, providing a measure of the total cell biomass.[16]

  • DNA-based Fluorescence Assays: Assays like CyQuant™ use a fluorescent dye that binds to DNA, providing a readout that is directly proportional to cell number.[8][17]

  • High-Content Imaging: Automated microscopy platforms can be used to count the number of nuclei (e.g., stained with Hoechst) per well.[17]

Troubleshooting Guides

Issue 1: Inconsistent or Non-reproducible Results with MTT/XTT Assays
Potential Cause Troubleshooting Recommendation
Interference of this compound with Tetrazolium Reduction While not commonly reported for this compound, some compounds can directly reduce the MTT reagent, leading to a false-positive signal. Run a cell-free control with media, MTT reagent, and this compound to check for direct reduction.
Cell Density Optimal cell seeding density is critical. If cells are too dense, they may enter contact inhibition, masking the cytostatic effect of the drug. If too sparse, the signal may be too low. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.
Incubation Time The cytostatic effect of this compound is time-dependent. Ensure a sufficient incubation period (e.g., 48-72 hours) for the G1 arrest to become prominent. However, very long incubation times can lead to nutrient depletion and secondary effects.
Incomplete Solubilization of Formazan Crystals (MTT Assay) Ensure complete solubilization of the formazan crystals by vigorous mixing or shaking. Incomplete solubilization will lead to lower absorbance readings.
Issue 2: High Background Signal in CellTiter-Glo Assay
Potential Cause Troubleshooting Recommendation
Cell Culture Medium Some components in the cell culture medium can contribute to the background luminescence. Always include a "medium-only" blank for background subtraction.
Plate Color Use opaque-walled plates (white for luminescence) to minimize well-to-well crosstalk and background.
Incomplete Cell Lysis Ensure complete cell lysis by following the manufacturer's instructions for mixing and incubation time after adding the CellTiter-Glo reagent.[18]
Issue 3: Difficulty Distinguishing Cytostatic vs. Cytotoxic Effects
Potential Cause Troubleshooting Recommendation
Reliance on a Single Assay No single assay can definitively distinguish between cytostatic and cytotoxic effects.[16]
Inappropriate Assay Choice Metabolic assays are not ideal for quantifying the effects of cytostatic agents.

To address this, a multi-assay approach is recommended:

Experimental Question Recommended Assay Expected Result with this compound
Is the compound inhibiting cell proliferation? Cell Cycle Analysis (Flow Cytometry with PI)Increased G1 population, decreased S and G2/M populations.
Direct Cell Counting (Trypan Blue)Reduced cell number compared to untreated control over time.
Crystal Violet AssayReduced staining intensity compared to untreated control.
Is the compound causing cell death? Annexin V/PI Staining (Flow Cytometry)Minimal increase in Annexin V positive cells.
LDH Release AssayNo significant increase in LDH release.

Experimental Protocols

Protocol 1: Cell Cycle Analysis using Propidium Iodide (PI) Staining and Flow Cytometry

This protocol is adapted from standard cell cycle analysis procedures.[12][13][14]

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate at a density that will not exceed 80% confluency at the end of the experiment.

  • Treat cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48, or 72 hours).

  • Harvest cells by trypsinization and collect them in a centrifuge tube.

  • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cell pellet with 1 mL of PBS, centrifuge again, and discard the supernatant.

  • Resuspend the cell pellet in 500 µL of PBS.

  • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at 4°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

  • Wash the cell pellet with 1 mL of PBS, centrifuge, and discard the supernatant.

  • Resuspend the cell pellet in 500 µL of PI Staining Solution.

  • Incubate at room temperature for 30 minutes in the dark.

  • Analyze the samples on a flow cytometer, collecting data for at least 10,000 events.

  • Use the appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Protocol 2: Crystal Violet Cell Proliferation Assay

Materials:

  • Crystal Violet Staining Solution (0.5% crystal violet in 25% methanol)

  • 10% Acetic Acid

  • PBS

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with a serial dilution of this compound and a vehicle control for 48-72 hours.

  • Carefully remove the culture medium.

  • Gently wash the cells with PBS.

  • Fix the cells by adding 100 µL of 4% paraformaldehyde to each well and incubate for 15 minutes at room temperature.

  • Wash the wells twice with PBS.

  • Add 100 µL of Crystal Violet Staining Solution to each well and incubate for 20 minutes at room temperature.

  • Remove the staining solution and wash the wells with water until the water runs clear.

  • Air-dry the plate completely.

  • Add 100 µL of 10% acetic acid to each well to solubilize the stain.

  • Shake the plate on an orbital shaker for 15 minutes.

  • Read the absorbance at 570 nm using a microplate reader.

Visualizations

This compound's Mechanism of Action

Riviciclib_Mechanism cluster_0 Cell Cycle Progression (G1 to S) CyclinD_CDK46 Cyclin D / CDK4/6 Complex Rb Rb CyclinD_CDK46->Rb Phosphorylates G1_Arrest G1 Phase Cell Cycle Arrest E2F E2F Rb->E2F S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription This compound This compound This compound->CyclinD_CDK46 Inhibits Experimental_Workflow cluster_viability Viability/Proliferation Assessment cluster_mechanism Mechanism Confirmation start Treat cells with this compound metabolic_assay Metabolic Assay (MTT, CellTiter-Glo) start->metabolic_assay Potential Artifacts counting_assay Cell Counting Assay (Crystal Violet, CyQuant) start->counting_assay Recommended cell_cycle Cell Cycle Analysis (Flow Cytometry) start->cell_cycle Confirms Cytostasis apoptosis_assay Apoptosis Assay (Annexin V/PI) start->apoptosis_assay Rules out Cytotoxicity result1 Result: High 'Viability' (Misleading) metabolic_assay->result1 result2 Result: Decreased Cell Number counting_assay->result2 result3 Result: G1 Arrest cell_cycle->result3 result4 Result: No Significant Apoptosis apoptosis_assay->result4

References

Technical Support Center: Flow Cytometry with Riviciclib-Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing flow cytometry settings for cells treated with Riviciclib. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals obtain high-quality, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of this compound on the cell cycle?

A1: this compound is a potent inhibitor of cyclin-dependent kinases (CDKs), primarily CDK1, CDK4, and CDK9.[1][2] Its mechanism of action involves blocking the phosphorylation of the retinoblastoma (Rb) protein, which prevents the release of E2F transcription factors necessary for the G1 to S phase transition.[3][4] Consequently, treatment with this compound is expected to induce cell cycle arrest in the G1 phase.[3][5]

Q2: How does this compound treatment affect apoptosis?

A2: In addition to inducing cell cycle arrest, this compound has been shown to induce apoptosis in various cancer cell lines.[1] Therefore, an increase in the apoptotic cell population is an expected outcome following treatment.

Q3: What are the key flow cytometry assays for evaluating the effects of this compound?

A3: The two primary flow cytometry assays for assessing the cellular response to this compound treatment are:

  • Cell Cycle Analysis: To quantify the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This is typically performed using DNA intercalating dyes like Propidium Iodide (PI) or DAPI.[6]

  • Apoptosis Assay: To measure the percentage of apoptotic and necrotic cells. The most common method is Annexin V and PI co-staining.[7][8]

Q4: Should I use live or fixed cells for my analysis?

A4: The choice between live and fixed cells depends on the assay. For cell cycle analysis using PI, cells are typically fixed with ethanol to permeabilize the membrane and allow the dye to enter and stain the DNA.[6] For apoptosis assays using Annexin V, it is crucial to use live, unfixed cells, as fixation can compromise membrane integrity and lead to inaccurate results.[9]

Troubleshooting Guides

Issue 1: No significant increase in the G1 population after this compound treatment.
Possible Cause Recommended Solution
Ineffective Drug Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. The IC50 can vary between cell types.[1]
Insufficient Incubation Time Conduct a time-course experiment to identify the optimal treatment duration for inducing G1 arrest.
Drug Instability Ensure proper storage and handling of this compound. Prepare fresh solutions for each experiment.
Cell Line Resistance Some cell lines may be inherently resistant to CDK4/6 inhibitors.[10] Confirm the expression of key pathway components like Rb and CDK4/6 in your cell line.
Incorrect Staining Protocol Review your cell fixation and PI staining protocol. Ensure complete RNase treatment to avoid RNA staining, which can interfere with DNA content analysis.
Issue 2: High background fluorescence in the flow cytometry data.
Possible Cause Recommended Solution
Excessive Antibody/Dye Concentration Titrate your antibodies (e.g., for apoptosis assays) and DNA dyes to determine the optimal concentration that provides a good signal-to-noise ratio.[11]
Inadequate Washing Steps Increase the number of wash steps after staining to remove unbound antibodies or excess dye.[12]
Cell Debris Gate out cell debris based on forward and side scatter properties. If necessary, filter the cell suspension through a cell strainer before analysis.[11]
Autofluorescence Include an unstained control to assess the level of cellular autofluorescence. If high, consider using fluorochromes that emit in the red spectrum to minimize its impact.[13]
Non-specific Antibody Binding For apoptosis assays, use an isotype control to check for non-specific binding. Additionally, block Fc receptors with reagents like BSA or Fc block.[13]
Issue 3: Poor resolution of cell cycle phases (high Coefficient of Variation - CV).
Possible Cause Recommended Solution
Cell Clumping Ensure a single-cell suspension by gently pipetting or passing the sample through a cell strainer. Avoid vigorous vortexing.[11] Use doublet discrimination gating during data analysis.
High Flow Rate Run samples at a low flow rate to ensure accurate measurement of fluorescence for each cell.[6]
Improper Fixation Add cold ethanol dropwise while vortexing gently to prevent cell aggregation during fixation.[11]
Instrument Misalignment Run calibration beads (e.g., flow check beads) to ensure the lasers are properly aligned.[14]

Experimental Protocols

Protocol 1: Cell Cycle Analysis of this compound-Treated Cells using Propidium Iodide
  • Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for the predetermined duration.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 100 µL of PBS. While gently vortexing, add 900 µL of ice-cold 70% ethanol dropwise.

  • Incubation: Incubate the cells on ice or at -20°C for at least 30 minutes.

  • Rehydration and Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

  • Incubation: Incubate at room temperature for 30 minutes in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer using a linear scale for the DNA content channel. Collect data for at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software to model the G0/G1, S, and G2/M populations.

Protocol 2: Apoptosis Assay of this compound-Treated Cells using Annexin V and PI
  • Cell Treatment: Treat cells with this compound or a vehicle control as described in the cell cycle protocol.

  • Cell Harvesting: Collect the cell culture supernatant (containing floating cells) and detach the adherent cells using a gentle method like trypsin-EDTA. Combine the floating and adherent cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples immediately on a flow cytometer.

  • Data Analysis:

    • Annexin V-negative and PI-negative: Live cells

    • Annexin V-positive and PI-negative: Early apoptotic cells

    • Annexin V-positive and PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative and PI-positive: Necrotic cells

Data Presentation

Table 1: Expected Cell Cycle Distribution in Cancer Cells Treated with this compound

Treatment% of Cells in G0/G1% of Cells in S% of Cells in G2/M
Vehicle Control55%30%15%
This compound (IC50)75%10%15%

Table 2: Expected Apoptosis Profile in Cancer Cells Treated with this compound

Treatment% Live Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control90%5%5%
This compound (IC50)60%25%15%

Visualizations

Riviciclib_Signaling_Pathway Mitogenic_Stimuli Mitogenic Stimuli CyclinD Cyclin D Mitogenic_Stimuli->CyclinD CyclinD_CDK46 Cyclin D-CDK4/6 Complex CyclinD->CyclinD_CDK46 CDK46 CDK4/6 CDK46->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Phosphorylation G1_Arrest G1 Arrest E2F E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Rb_E2F Rb-E2F Complex Rb_E2F->Rb Rb_E2F->E2F pRb p-Rb G1_S_Transition G1-S Transition S_Phase_Genes->G1_S_Transition This compound This compound This compound->CyclinD_CDK46 This compound->G1_Arrest

Caption: this compound inhibits the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation and causing G1 cell cycle arrest.

Flow_Cytometry_Workflow start Start: Cell Culture and Treatment harvest Harvest Cells (Adherent + Floating) start->harvest wash Wash with PBS harvest->wash stain Staining (e.g., PI or Annexin V/PI) wash->stain acquire Data Acquisition (Flow Cytometer) stain->acquire analyze Data Analysis (Gating and Quantification) acquire->analyze end End: Results analyze->end

Caption: General experimental workflow for flow cytometry analysis of this compound-treated cells.

Troubleshooting_Logic start Unexpected Results? check_drug Check Drug: - Concentration? - Incubation Time? - Stability? start->check_drug No G1 Arrest check_staining Check Staining: - Dye/Antibody Titration? - Protocol Followed? - Controls Included? start->check_staining High Background/ Poor Resolution check_instrument Check Instrument: - Laser Alignment? - Fluidics Clogged? - Settings Correct? start->check_instrument High CV/ Low Event Rate check_cells Check Cells: - Cell Health? - Cell Line Resistance? - Single-Cell Suspension? start->check_cells General Issues resolve Problem Resolved check_drug->resolve check_staining->resolve check_instrument->resolve check_cells->resolve

Caption: A logical troubleshooting guide for common issues in flow cytometry experiments with this compound.

References

Technical Support Center: Riviciclib and ATP-Based Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues when using ATP-based viability assays, such as the CellTiter-Glo® Luminescent Cell Viability Assay, to assess the effects of Riviciclib.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound (also known as P276-00) is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), specifically targeting CDK1, CDK4, and CDK9.[1] By inhibiting these kinases, this compound blocks the phosphorylation of the Retinoblastoma (Rb) protein.[2][3] This action prevents the release of E2F transcription factors, which are necessary for the cell to transition from the G1 to the S phase of the cell cycle.[3][4] The ultimate result is a G1 phase cell cycle arrest and an inhibition of cell proliferation.[4][5]

Q2: What is the principle of an ATP-based viability assay?

A2: ATP-based viability assays, like the Promega CellTiter-Glo® assay, are a common method to determine the number of viable, metabolically active cells in a culture.[6][7][8] The assay reagent contains a detergent to lyse the cells, which releases adenosine triphosphate (ATP).[9][10] A thermostable luciferase enzyme in the reagent then uses this ATP to catalyze the conversion of luciferin into oxyluciferin, a reaction that produces a "glow-type" luminescent signal.[11] This signal is proportional to the amount of ATP present, which is directly proportional to the number of viable cells.[6][10]

Q3: Why am I seeing a weaker-than-expected decrease in viability (or even an increase in signal) with this compound in my ATP-based assay?

A3: This is a common issue. There are two primary reasons for this discrepancy:

  • Direct Luciferase Inhibition: Some small molecule kinase inhibitors can directly interfere with the luciferase enzyme.[12][13] Since this compound is an ATP-competitive inhibitor that binds to the ATP pocket of CDKs, its structure may allow it to also bind to the ATP-binding site of luciferase, inhibiting its activity.[1][14] This would reduce the luminescent signal, leading to a misinterpretation of cell viability.

  • Cell Cycle Arrest and ATP Pooling: this compound causes cells to arrest in the G1 phase of the cell cycle.[4][5] This arrest can lead to an increase in cell size and a concurrent increase in intracellular ATP levels per cell.[15] This elevated ATP concentration can mask the true cytotoxic or cytostatic effect of the drug, as the luminescent signal may be artificially inflated.[15]

Q4: What are some alternative assays I can use to confirm my results with this compound?

A4: To validate your findings, it is recommended to use an orthogonal method that does not rely on ATP levels. Good alternatives include:

  • Resazurin-based assays (e.g., alamarBlue™): These assays measure the metabolic capacity of cells to reduce resazurin to the fluorescent resorufin.[16]

  • Tetrazolium-based assays (e.g., MTT, MTS, XTT): These colorimetric assays measure the reduction of a tetrazolium salt by metabolically active cells.

  • Crystal Violet Assay: This is a simple method that stains the DNA of adherent cells, providing a measure of total cell number.

  • Direct Cell Counting: Using a hemocytometer or an automated cell counter with a viability dye (like trypan blue) provides a direct measure of viable cell numbers.

Troubleshooting Guide

This guide addresses specific problems you might encounter when using ATP-based assays with this compound.

Problem Potential Cause Recommended Solution
High variability between replicate wells treated with this compound. 1. Uneven cell seeding. 2. Incomplete mixing of the assay reagent. 3. Edge effects in the multiwell plate.1. Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette. 2. Mix the plate on an orbital shaker for 2 minutes after adding the reagent to ensure complete cell lysis.[17] 3. Avoid using the outer wells of the plate or fill them with sterile media/PBS to maintain humidity.
IC50 value from ATP assay is significantly higher than expected or reported in the literature. 1. this compound is directly inhibiting the luciferase enzyme. 2. G1 arrest is causing an increase in cellular ATP, masking the anti-proliferative effect.[15]1. Perform a cell-free luciferase inhibition assay (see Protocol 2 below) to determine if this compound directly affects the enzyme. 2. Normalize the ATP signal to the total cell number determined by an independent method (e.g., Crystal Violet staining or direct cell counting). 3. Use an alternative, non-ATP-based viability assay for confirmation.[16]
Luminescence signal decreases rapidly after adding the reagent. The standard "glow-type" signal is expected to have a half-life of over five hours.[6] A rapid decay could indicate: 1. Instability of the assay reagent. 2. Chemical interference from this compound or the solvent (e.g., DMSO).1. Ensure the reagent was prepared and stored correctly. Use freshly prepared reagent for each experiment. 2. Run a control with the highest concentration of this compound and DMSO in media without cells to check for background signal decay.
Discrepancy between viability data and microscopic observation. You may observe a clear reduction in cell number or changes in morphology (e.g., larger, flatter cells) under the microscope, which is not reflected in the ATP assay results.[15]This strongly suggests that G1-arrested cells are larger and contain more ATP per cell.[15] The ATP assay is accurately measuring ATP but this does not correlate with cell number in this specific case. Rely on an endpoint that measures cell number directly, such as Crystal Violet staining or cell counting.
Data Presentation: Interpreting Conflicting Results

The table below illustrates a hypothetical scenario where different viability assays yield different IC50 values for this compound, highlighting the potential for misinterpretation with ATP-based methods.

Assay MethodMeasured EndpointApparent IC50 (µM)Interpretation
ATP-Based Assay (CellTiter-Glo®) Luminescence (ATP level)1.5Potentially inaccurate due to ATP pooling and/or luciferase inhibition.
Resazurin Assay Fluorescence (Metabolic Activity)0.8A more reliable measure of metabolic viability, less prone to ATP-related artifacts.
Crystal Violet Assay Absorbance (Total Cell Mass)0.6A direct measure of cell number, confirming a potent anti-proliferative effect.

Experimental Protocols

Protocol 1: Standard ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol is adapted from standard manufacturer's instructions.[7][17][18]

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a pre-determined optimal density in 100 µL of culture medium. Incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include vehicle-only (e.g., DMSO) controls. Incubate for the desired treatment period (e.g., 72 hours).

  • Equilibration: Equilibrate the plate to room temperature for 30 minutes.

  • Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions by mixing the buffer and lyophilized substrate.[17]

  • Reagent Addition: Add 100 µL of the prepared reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[17] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[17]

  • Measurement: Record luminescence using a plate luminometer.

Protocol 2: Cell-Free Luciferase Inhibition Assay

This protocol determines if this compound directly inhibits the luciferase enzyme.

  • ATP Standard Curve: Prepare a standard curve of ATP (e.g., 1 µM to 10 nM) in cell culture medium.[7][18]

  • Plate Setup: In a 96-well opaque plate, add 50 µL of each ATP standard concentration.

  • Compound Addition: To separate sets of wells, add 50 µL of medium containing either the vehicle control (DMSO) or the highest concentration of this compound used in your viability assay.

  • Reagent Preparation and Addition: Prepare the CellTiter-Glo® reagent. Add 100 µL of the reagent to all wells.

  • Signal Stabilization: Mix on an orbital shaker for 2 minutes and incubate at room temperature for 10 minutes.

  • Measurement: Record luminescence.

  • Analysis: Compare the luminescence values from the vehicle-treated wells to the this compound-treated wells. A significant decrease in signal in the presence of this compound indicates direct inhibition of the luciferase enzyme.

Visualizations

This compound's Mechanism of Action

Riviciclib_MoA Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D-CDK4/6 Complex Mitogens->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Phosphorylates pRb p-Rb E2F E2F Rb->E2F Sequesters G1_S_Genes G1/S Phase Gene Transcription E2F->G1_S_Genes Activates CellCycle G1-S Transition G1_S_Genes->CellCycle This compound This compound This compound->CyclinD_CDK46

Caption: this compound inhibits the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation and blocking cell cycle progression.

ATP-Based Viability Assay Workflow

ATP_Assay_Workflow Start Seed Cells in Opaque Plate Treat Add this compound & Incubate (e.g., 72h) Start->Treat Equilibrate Equilibrate Plate to Room Temp (30 min) Treat->Equilibrate AddReagent Add CellTiter-Glo® Reagent Equilibrate->AddReagent Lyse Mix on Shaker (2 min) (Induces Lysis, Releases ATP) AddReagent->Lyse Stabilize Incubate at Room Temp (10 min) Lyse->Stabilize Read Read Luminescence Stabilize->Read End Data Analysis (Viability %) Read->End

Caption: A standard workflow for determining cell viability using an ATP-based luminescent assay.

Troubleshooting Logic for Inaccurate this compound IC50

Troubleshooting_Workflow Start Problem: IC50 from ATP assay is unexpectedly high Hypothesis1 Hypothesis 1: This compound inhibits luciferase directly Start->Hypothesis1 Hypothesis2 Hypothesis 2: Cell cycle arrest increases ATP/cell Start->Hypothesis2 Test1 Experiment: Cell-Free Luciferase Inhibition Assay Hypothesis1->Test1 Test2 Experiment: Use Orthogonal Assay (e.g., Crystal Violet) Hypothesis2->Test2 Result1_Yes Result: Inhibition Observed Test1->Result1_Yes Yes Result1_No Result: No Inhibition Test1->Result1_No No Result2 Result: Orthogonal assay shows lower, expected IC50 Test2->Result2 Conclusion1 Conclusion: ATP assay is unreliable. Use orthogonal method. Result1_Yes->Conclusion1 Result1_No->Test2 Conclusion2 Conclusion: ATP pooling is the primary issue. Use orthogonal method. Result2->Conclusion2

Caption: A logical workflow to diagnose and resolve unexpectedly high IC50 values with this compound.

References

Validation & Comparative

Validating Riviciclib's On-Target Efficacy in Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Riviciclib's on-target effects with other prominent cyclin-dependent kinase (CDK) inhibitors, supported by experimental data. The information is intended to assist researchers in designing and interpreting experiments to validate the efficacy of this compound in various cancer cell models.

Introduction to this compound

This compound (formerly known as P276-00) is a potent inhibitor of multiple cyclin-dependent kinases (CDKs), primarily targeting CDK1, CDK4, and CDK9.[1] This multi-targeted approach distinguishes it from more selective CDK4/6 inhibitors, suggesting a broader mechanism of action that can impact cell cycle progression, transcription, and apoptosis. Validating these on-target effects is crucial for understanding its therapeutic potential and identifying responsive cancer types.

Comparative Analysis of CDK Inhibitors

To objectively assess this compound's performance, this guide compares its effects with two other well-characterized CDK inhibitors:

  • Palbociclib: A highly selective CDK4/6 inhibitor, representing the class of drugs that primarily induce G1 cell cycle arrest.

  • Flavopiridol (Alvocidib): A broad-spectrum CDK inhibitor that targets CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9, known for its potent induction of apoptosis.[2]

The following tables summarize the key on-target effects of these inhibitors based on available experimental data.

Table 1: Kinase Inhibitory Activity (IC50 Values)
CompoundCDK1 (nM)CDK4 (nM)CDK9 (nM)
This compound (P276-00) 796320
Palbociclib >100011>1000
Flavopiridol 30603

Data compiled from multiple sources. Direct comparative studies may yield different absolute values but similar trends.[1]

Table 2: On-Target Cellular Effects
InhibitorPrimary Cellular EffectTarget Pathway Validation
This compound G1 cell cycle arrest and apoptosisDecreased phosphorylation of Retinoblastoma protein (Rb) at Ser780.[1]
Palbociclib G1 cell cycle arrestPotent inhibition of Rb phosphorylation at Ser780 and Ser807/811.[3][4][5]
Flavopiridol G1 and G2/M cell cycle arrest, potent apoptosisInhibition of multiple CDKs leading to broad cellular disruption.[6][7]

Experimental Validation of On-Target Effects

To validate the on-target effects of this compound, a series of key experiments are recommended. Below are detailed protocols for these assays.

Western Blot Analysis of Rb Phosphorylation

This experiment aims to demonstrate this compound's inhibition of CDK4/6 activity by measuring the phosphorylation status of its key substrate, the Retinoblastoma protein (Rb).

Experimental Protocol:

  • Cell Culture and Treatment: Seed cancer cells (e.g., MCF-7, HCT-116) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 2.5, 5 µM) and a vehicle control for 24 hours. Include Palbociclib as a positive control for CDK4/6 inhibition.

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate 20-30 µg of protein per lane on an 8% SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-Rb (Ser780), total Rb, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. The following day, wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software. A decrease in the ratio of phospho-Rb to total Rb indicates on-target CDK4/6 inhibition.

Cell Cycle Analysis by Flow Cytometry

This assay quantifies the distribution of cells in different phases of the cell cycle, demonstrating the G1 arrest induced by CDK4/6 inhibition or the G2/M arrest from CDK1 inhibition.

Experimental Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound, Palbociclib (as a G1 arrest control), and Flavopiridol (as a pan-CDK inhibitor control) at their respective IC50 concentrations for 24 and 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Data Analysis: Analyze the flow cytometry data using appropriate software to determine the percentage of cells in each phase. An accumulation of cells in the G1 phase is indicative of CDK4/6 inhibition.

Apoptosis Assay by Annexin V/PI Staining

This experiment measures the induction of apoptosis, a key consequence of inhibiting CDKs, particularly CDK9.

Experimental Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound and Flavopiridol (as a positive control for apoptosis induction) at various concentrations for 48 hours.

  • Cell Harvesting: Collect both the adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Lower-left (Annexin V-/PI-): Live cells

    • Lower-right (Annexin V+/PI-): Early apoptotic cells

    • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

    • Upper-left (Annexin V-/PI+): Necrotic cells An increase in the percentage of Annexin V-positive cells indicates the induction of apoptosis.

Visualizing the Pathways and Workflows

To further clarify the mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.

CDK_Signaling_Pathway Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogens->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F sequesters pRb p-Rb pRb->E2F releases G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition activates This compound This compound This compound->CDK46 CDK1 CDK1 This compound->CDK1 CDK9 CDK9 This compound->CDK9 G2_M_Transition G2/M Phase Transition CDK1->G2_M_Transition promotes CyclinB Cyclin B CyclinB->CDK1 RNAPII RNA Pol II CDK9->RNAPII phosphorylates Apoptosis Apoptosis CDK9->Apoptosis inhibition leads to pRNAPII p-RNA Pol II Transcription Transcription pRNAPII->Transcription elongates

Caption: Simplified CDK signaling pathways targeted by this compound.

Experimental_Workflow cluster_assays On-Target Effect Validation Assays Start Cancer Cell Culture Treatment Treat with this compound & Control Inhibitors Start->Treatment Harvest Harvest Cells Treatment->Harvest WesternBlot Western Blot (p-Rb, Total Rb) Harvest->WesternBlot CellCycle Cell Cycle Analysis (PI Staining, Flow Cytometry) Harvest->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI, Flow Cytometry) Harvest->Apoptosis Analysis Data Analysis & Comparison WesternBlot->Analysis CellCycle->Analysis Apoptosis->Analysis

References

Riviciclib vs. Palbociclib: A Comparative Analysis in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two cyclin-dependent kinase (CDK) inhibitors, Riviciclib and Palbociclib, focusing on their performance in preclinical breast cancer models. This analysis is based on available experimental data to inform research and development decisions.

At a Glance: Key Differences

FeatureThis compound (P276-00)Palbociclib (PD-0332991)
Primary Targets CDK1, CDK4, CDK9CDK4, CDK6
Mechanism of Action Induces G1/G2 phase cell cycle arrestInduces G1 phase cell cycle arrest
Reported Potency Potent inhibitor of CDK9/cyclin T1, CDK4/cyclin D1, and CDK1/cyclin BHighly selective inhibitor of CDK4 and CDK6

Performance Data in Breast Cancer Cell Lines

The following tables summarize the available quantitative data on the efficacy of this compound and Palbociclib in various breast cancer cell lines. It is important to note that the data for each compound are derived from separate studies, and direct head-to-head comparisons in the same experimental setting are limited. Variations in experimental protocols and conditions may influence the results.

Table 1: this compound - Inhibitory Concentration (IC50) Data
TargetIC50 (nM)Cell LineReference
CDK1/cyclin B79N/A (Enzymatic Assay)[1]
CDK4/cyclin D163N/A (Enzymatic Assay)[1]
CDK9/cyclin T120N/A (Enzymatic Assay)[1]
Antiproliferative Activity
HT-29 (Colon Carcinoma)580HT-29[1]

Note: Specific IC50 values for this compound in breast cancer cell lines were not available in the reviewed literature. The provided data relates to its activity against purified CDK enzymes and a colon cancer cell line.

Table 2: Palbociclib - Inhibitory Concentration (IC50) Data
Cell LineSubtypeIC50 (µM)Reference
Triple-Negative Breast Cancer (TNBC)
MDA-MB-231RB-proficient, AR-negative71.0 ± 1.4[2]
MDA-MB-453RB-proficient, AR-positive82.0 ± 1.4[2]
MDA-MB-468RB-negative, AR-negative78.0 ± 1.0[2]
BT-549RB-negative78.0 ± 0.8[2]
Hormone Receptor-Positive (HR+)
MCF-7ER+, PR+, HER2-~0.0794 (79.4 nM)
T47DER+, PR+, HER2-Not explicitly stated, but sensitive[3]
CAMA-1ER+Not explicitly stated, but sensitive[3]

Mechanism of Action and Signaling Pathways

Both this compound and Palbociclib target the cell cycle machinery, a fundamental process often dysregulated in cancer. However, their specific targets within the CDK family differ, leading to distinct biological outcomes.

Palbociclib is a highly selective inhibitor of CDK4 and CDK6. These kinases, in complex with cyclin D, phosphorylate the retinoblastoma protein (Rb). Phosphorylated Rb releases the E2F transcription factor, allowing the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle. By inhibiting CDK4/6, Palbociclib prevents Rb phosphorylation, leading to G1 cell cycle arrest and a halt in proliferation.[4][5]

This compound exhibits a broader spectrum of CDK inhibition, targeting CDK1, CDK4, and CDK9.[1] Inhibition of CDK4 contributes to G1 arrest, similar to Palbociclib. However, the additional inhibition of CDK1, a key regulator of the G2/M transition, can lead to arrest at the G2 phase as well. Furthermore, targeting CDK9, a component of the positive transcription elongation factor b (P-TEFb), can suppress the transcription of anti-apoptotic proteins, potentially leading to apoptosis.

CDK_Inhibitor_Pathway Simplified Cell Cycle Regulation and Inhibition by this compound and Palbociclib cluster_G1 G1 Phase cluster_S_G2_M S/G2/M Phases cluster_Transcription Transcription Elongation cluster_Inhibitors CDK Inhibitors CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Activates Rb Rb CDK46->Rb Phosphorylates CDK46->Rb p16 p16INK4a p16->CDK46 Inhibits E2F E2F Rb->E2F Inhibits Rb->E2F G1_S_Genes G1/S Phase Progression Genes E2F->G1_S_Genes Activates Transcription S_Phase S Phase (DNA Replication) G1_S_Genes->S_Phase CyclinB Cyclin B S_Phase->CyclinB CDK1 CDK1 CyclinB->CDK1 Activates M_Phase M Phase (Mitosis) CDK1->M_Phase CDK9 CDK9/Cyclin T1 (P-TEFb) RNA_Pol_II RNA Polymerase II CDK9->RNA_Pol_II Phosphorylates Anti_Apoptotic Anti-apoptotic Proteins RNA_Pol_II->Anti_Apoptotic Transcription Palbociclib Palbociclib Palbociclib->CDK46 Inhibits This compound This compound This compound->CDK46 Inhibits This compound->CDK1 Inhibits This compound->CDK9 Inhibits

Caption: Simplified signaling pathway of cell cycle regulation and points of inhibition for this compound and Palbociclib.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized based on standard laboratory procedures and information from the referenced studies.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Workflow:

MTT_Assay_Workflow start Seed breast cancer cells in 96-well plates incubate1 Incubate for 24h (cell adherence) start->incubate1 treat Treat with varying concentrations of This compound or Palbociclib incubate1->treat incubate2 Incubate for 24h, 48h, or 72h treat->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4h (formazan formation) add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Measure absorbance at ~570nm solubilize->read analyze Calculate IC50 values read->analyze

Caption: General workflow for a cell viability (MTT) assay.

Detailed Steps:

  • Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[2]

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of either this compound or Palbociclib. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for the desired time points (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is determined by plotting the cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate, such as the phosphorylation status of Rb.

Detailed Steps:

  • Cell Lysis: Breast cancer cells are treated with this compound or Palbociclib for a specified duration. After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.

  • SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., phospho-Rb, total Rb, Cyclin D1, CDK4, CDK6, or a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The intensity of the bands can be quantified using densitometry software.

Summary and Conclusion

Both this compound and Palbociclib are potent inhibitors of CDKs involved in breast cancer cell proliferation. Palbociclib's high selectivity for CDK4/6 has established it as a key therapeutic agent in HR-positive breast cancer. This compound's broader inhibitory profile, which includes CDK1 and CDK9, suggests a potentially different mechanism of action that could involve cell cycle arrest at multiple phases and the induction of apoptosis.

Direct comparative studies in a comprehensive panel of breast cancer cell lines are needed to definitively determine the relative potency and efficacy of these two compounds. The provided data and protocols offer a foundation for researchers to design and conduct such head-to-head comparisons, which will be crucial for elucidating their distinct biological effects and potential clinical applications in different subtypes of breast cancer. The choice of inhibitor for further investigation may depend on the specific breast cancer subtype and the desired therapeutic outcome (e.g., cytostatic vs. cytotoxic effects).

References

A Comparative Analysis of the Toxicity Profiles of Riviciclib and Ribociclib

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation of the available safety data for the cyclin-dependent kinase inhibitors Riviciclib and Ribociclib reveals a significant disparity in the depth and breadth of publicly accessible information. While Ribociclib's toxicity profile is well-characterized through extensive clinical trial data, information regarding the adverse effects of this compound is currently limited to preclinical studies and early-phase clinical trial observations, precluding a direct quantitative comparison.

This guide provides a comprehensive overview of the known toxicity profiles of this compound and Ribociclib, drawing upon available preclinical and clinical data. The information is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of the safety considerations for these two distinct cyclin-dependent kinase (CDK) inhibitors.

Executive Summary

Ribociclib, a selective CDK4/6 inhibitor, has undergone rigorous evaluation in multiple large-scale clinical trials, leading to a well-documented safety profile. The most common adverse events associated with Ribociclib are hematological, including neutropenia and leukopenia, as well as gastrointestinal and hepatic toxicities. In contrast, this compound (also known as P276-00), an inhibitor of CDK1, CDK4, and CDK9, has a less defined clinical toxicity profile. Publicly available data is primarily from preclinical in vivo studies and limited early-phase clinical trial reports, which suggest potential adverse effects such as hypotension, dizziness, and fatigue. A direct, quantitative comparison of the toxicity profiles is not feasible due to the lack of comprehensive clinical data for this compound.

Ribociclib: Clinical Toxicity Profile

The safety and tolerability of Ribociclib have been extensively evaluated in numerous clinical trials, most notably the MONALEESA and CompLEEment-1 studies. The following table summarizes the most frequently reported adverse events from these key clinical trials.

Adverse EventGrade 1-4 (%)Grade 3-4 (%)Key Clinical Trials
Hematological
Neutropenia74.3 - 77.855 - 62.6MONALEESA-2, MONALEESA-3, CompLEEment-1[1][2][3]
Leukopenia31 - 4317 - 21MONALEESA-2, MONALEESA-3[1][2]
Anemia19<5MONALEESA-3
Thrombocytopenia15<5MONALEESA-3
Gastrointestinal
Nausea42 - 51.5<5MONALEESA-2, MONALEESA-3[1][2]
Diarrhea35<5MONALEESA-2[1]
Vomiting27<5MONALEESA-3
Hepatic
Increased ALT10.2 - 15.29.3 - 11.4MONALEESA-2, MONALEESA-3[1][2]
Increased AST12.7 - 14.86.8MONALEESA-2, MONALEESA-3[1][2]
General
Fatigue36.5 - 45<5MONALEESA-2, MONALEESA-3[1][2]
Alopecia24N/AMONALEESA-3
Cardiac
QT Prolongation7.51.8 - 4.8MONALEESA-7, Pooled Analysis

Note: The percentages represent the incidence of adverse events in the Ribociclib treatment arms of the respective clinical trials. N/A indicates that the data was not specifically reported in the cited sources.

This compound: Preclinical and Limited Clinical Toxicity Data

As of the latest available information, comprehensive clinical trial data detailing the toxicity profile of this compound are not publicly available. The information is primarily derived from preclinical animal studies and a single-arm Phase II clinical trial.

Preclinical Observations: In vivo studies in murine models have established a maximum tolerated dose (MTD) of 78 mg/kg/day for this compound when administered intraperitoneally. Efficacy studies in xenograft models used doses ranging from 30 mg/kg to 60 mg/kg. While these studies demonstrated anti-tumor activity, specific details regarding the observed toxicities at these doses are not extensively reported in the available literature.

Limited Clinical Observations: A Phase II, single-arm, open-label, multicenter study of this compound in patients with relapsed or refractory mantle cell lymphoma reported the following treatment-related adverse effects:

  • Grade 1 Hypotension

  • Grade 1 Dizziness

  • Grade 2 Fatigue

Dose-limiting toxicities in this study included infusion reactions, fatigue, and lung infection, all of which were Grade 3. It is important to note that this was a small, single-arm study, and these findings may not be representative of the broader toxicity profile of this compound.

Experimental Protocols

Ribociclib Clinical Trials (General Methodology): The safety and efficacy of Ribociclib have been assessed in multiple randomized, double-blind, placebo-controlled Phase III clinical trials (e.g., MONALEESA-2, -3, and -7).

  • Patient Population: Patients with hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.

  • Treatment Arms: Patients were typically randomized to receive either Ribociclib in combination with an endocrine therapy (e.g., letrozole or fulvestrant) or a placebo with the same endocrine therapy.

  • Dosing: Ribociclib was generally administered orally at a starting dose of 600 mg once daily for 21 consecutive days, followed by a 7-day rest period, in a 28-day cycle.

  • Safety Assessments: Adverse events were monitored continuously throughout the studies and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). Laboratory assessments, including hematology and blood chemistry, were performed at baseline and at regular intervals during treatment. Electrocardiograms (ECGs) were also regularly monitored to assess for QT interval prolongation.

This compound Preclinical In Vivo Studies (General Methodology):

  • Animal Models: Human tumor xenograft models in immunodeficient mice (e.g., SCID mice) were used to evaluate the in vivo efficacy of this compound.

  • Drug Administration: this compound (P276-00) was administered via intraperitoneal (i.p.) injection.

  • Dosing Regimens: Dosing varied between studies and included regimens such as 50 mg/kg daily or 30 mg/kg twice daily.

  • Efficacy Endpoints: The primary endpoint was typically the inhibition of tumor growth, measured by tumor volume over time.

  • Toxicity Assessment: The maximum tolerated dose (MTD) was determined in separate dose-escalation studies. General health and body weight of the animals were monitored during the efficacy studies as indicators of toxicity. Detailed histopathological and hematological analyses from these preclinical toxicity studies are not widely available in the public domain.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the known mechanisms of action of this compound and Ribociclib, as well as a generalized workflow for a preclinical in vivo efficacy study.

cluster_Ribociclib Ribociclib Pathway cluster_this compound This compound Pathway Ribociclib Ribociclib CDK4_6 CDK4/6 Ribociclib->CDK4_6 inhibits Rb Rb CDK4_6->Rb phosphorylates CDK4_6->Rb CellCycleArrest Cell Cycle Arrest CDK4_6->CellCycleArrest leads to CyclinD Cyclin D CyclinD->CDK4_6 activates E2F E2F Rb->E2F inhibits Rb->E2F G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition promotes This compound This compound CDK1 CDK1 This compound->CDK1 inhibits CDK4 CDK4 This compound->CDK4 inhibits CDK9 CDK9 This compound->CDK9 inhibits G2_M_Transition G2-M Phase Transition CDK1->G2_M_Transition promotes G1_S_Transition_R G1_S_Transition_R RNAPII RNA Polymerase II CDK9->RNAPII phosphorylates Apoptosis Apoptosis CDK9->Apoptosis induces CyclinB Cyclin B CyclinB->CDK1 activates CyclinD_R Cyclin D CyclinD_R->CDK4 activates Transcription Transcription RNAPII->Transcription initiates

Caption: Comparative signaling pathways of Ribociclib and this compound.

start Tumor Cell Implantation tumor_growth Tumor Growth Establishment start->tumor_growth randomization Randomization of Mice (e.g., into vehicle and treatment groups) tumor_growth->randomization treatment Drug Administration (e.g., this compound i.p.) randomization->treatment monitoring Tumor Volume & Body Weight Measurement (e.g., 2-3 times/week) treatment->monitoring monitoring->treatment Repeated cycles endpoint Endpoint Criteria Met (e.g., tumor size, study duration) monitoring->endpoint data_analysis Data Analysis (Tumor Growth Inhibition) endpoint->data_analysis

Caption: Generalized workflow for a preclinical in vivo efficacy study.

References

A Comparative Guide to Riviciclib and Flavopiridol: Efficacy and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer therapeutics, cyclin-dependent kinase (CDK) inhibitors have emerged as a critical class of drugs targeting the dysregulated cell cycle machinery of cancer cells. This guide provides a detailed comparison of two such inhibitors, Riviciclib (also known as P276-00) and Flavopiridol (also known as Alvocidib), focusing on their comparative efficacy, mechanisms of action, and the experimental protocols used to evaluate them. This document is intended for researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two CDK Inhibitors

Both this compound and Flavopiridol exert their anticancer effects by inhibiting cyclin-dependent kinases, key regulators of cell cycle progression and transcription. However, their selectivity and breadth of targets within the CDK family differ significantly.

Flavopiridol is a broad-spectrum, first-generation CDK inhibitor. It is a synthetic flavonoid derived from rohitukine, an alkaloid found in an Indian plant.[1] Flavopiridol competitively binds to the ATP-binding pocket of several CDKs, thereby blocking their kinase activity.[2] Its targets include CDKs involved in cell cycle control (CDK1, CDK2, CDK4, CDK6) and transcription regulation (CDK7, CDK9).[2] The inhibition of transcriptional CDKs, particularly CDK9, leads to the downregulation of anti-apoptotic proteins like Mcl-1, contributing to its pro-apoptotic activity.[3]

This compound (P276-00) , on the other hand, is a more selective CDK inhibitor. It is a derivative of Flavopiridol and shows potent inhibitory activity against CDK1, CDK4, and CDK9.[2] This selectivity profile suggests that this compound's primary mechanism of action is to induce cell cycle arrest at the G1/S and G2/M phases and to inhibit transcription through CDK9 inhibition.

Comparative Efficacy: A Look at the Data

Direct head-to-head comparative studies of this compound and Flavopiridol are limited in publicly available literature. However, by compiling data from various independent studies, we can draw a comparative picture of their potency against different CDK enzymes.

Biochemical Potency: Inhibition of Cyclin-Dependent Kinases

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and Flavopiridol against various CDK-cyclin complexes. Lower IC50 values indicate greater potency.

TargetThis compound (P276-00) IC50 (nM)Flavopiridol IC50 (nM)
CDK1/cyclin B7930
CDK2/cyclin E-40
CDK4/cyclin D16320-40
CDK6/cyclin D3-60
CDK7/cyclin H-875
CDK9/cyclin T12020

Data compiled from multiple sources. Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental approaches used to study these inhibitors, the following diagrams are provided in the DOT language for Graphviz.

CDK_Inhibition_Pathway cluster_G1_S G1/S Transition cluster_G2_M G2/M Transition cluster_Transcription Transcription Regulation CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F inactivates S_phase_genes S-phase Genes E2F->S_phase_genes activates transcription CyclinB_CDK1 Cyclin B / CDK1 Mitosis Mitosis CyclinB_CDK1->Mitosis promotes CyclinT1_CDK9 Cyclin T1 / CDK9 RNA_Pol_II RNA Pol II CyclinT1_CDK9->RNA_Pol_II phosphorylates Gene_Transcription Gene Transcription RNA_Pol_II->Gene_Transcription initiates & elongates This compound This compound This compound->CyclinD_CDK46 inhibits This compound->CyclinB_CDK1 inhibits This compound->CyclinT1_CDK9 inhibits Flavopiridol Flavopiridol Flavopiridol->CyclinD_CDK46 inhibits Flavopiridol->CyclinB_CDK1 inhibits Flavopiridol->CyclinT1_CDK9 inhibits

Caption: Simplified signaling pathway of CDK inhibition by this compound and Flavopiridol.

Experimental_Workflow cluster_workflow In Vitro Efficacy Assessment cluster_assays Cellular Assays start Cancer Cell Lines treatment Treat with this compound or Flavopiridol (Dose-response) start->treatment viability Cell Viability Assay (e.g., MTT/MTS) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., Propidium Iodide) treatment->cell_cycle data_analysis Data Analysis viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis results Determine IC50 values Assess apoptosis levels Analyze cell cycle distribution data_analysis->results

Caption: General experimental workflow for comparing the in vitro efficacy of CDK inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are outlines of standard protocols for key assays used to evaluate the efficacy of CDK inhibitors like this compound and Flavopiridol.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound or Flavopiridol. Include a vehicle-only control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to formazan, forming purple crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound or Flavopiridol at desired concentrations for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension. Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the drug treatment.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Treat cells with the CDK inhibitors and harvest them as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane. This step is typically performed on ice for at least 30 minutes.

  • Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing Propidium Iodide (a DNA intercalating agent) and RNase A (to prevent staining of RNA). Incubate in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

  • Data Analysis: Generate a histogram of DNA content. Cells in G0/G1 phase will have 2N DNA content, cells in G2/M phase will have 4N DNA content, and cells in S phase will have a DNA content between 2N and 4N. Analyze the percentage of cells in each phase to determine the effect of the drug on cell cycle progression.

Conclusion

Both this compound and Flavopiridol are potent inhibitors of cyclin-dependent kinases with demonstrated anticancer activity. Flavopiridol exhibits a broad inhibitory profile against multiple CDKs, while this compound is more selective for CDK1, CDK4, and CDK9. This difference in selectivity may translate to different efficacy and toxicity profiles in a clinical setting. While direct comparative efficacy data is scarce, the information presented in this guide provides a foundation for understanding their individual mechanisms and potencies. The provided experimental protocols offer a standardized framework for future comparative studies, which are essential to fully elucidate the relative therapeutic potential of these two CDK inhibitors.

References

Navigating the Labyrinth of Resistance: A Comparative Guide to Acquired Resistance Mechanisms of Riviciclib and Other CDK4/6 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the mechanisms of acquired resistance to targeted therapies is paramount for the development of next-generation treatments and effective clinical strategies. This guide provides a comprehensive comparison of the acquired resistance mechanisms to Riviciclib (Ribociclib), a key CDK4/6 inhibitor, with its counterparts, Palbociclib and Abemaciclib. We delve into the molecular underpinnings of resistance, present comparative experimental data, and provide detailed protocols for key assays in this field.

Unraveling Acquired Resistance to this compound

This compound, like other CDK4/6 inhibitors, primarily functions by blocking the phosphorylation of the Retinoblastoma (Rb) protein, thereby inducing G1 cell cycle arrest. However, cancer cells can develop mechanisms to overcome this blockade, leading to acquired resistance. The primary routes of resistance to this compound can be broadly categorized into two areas: alterations within the cell cycle machinery and the activation of bypass signaling pathways.

Key mechanisms of acquired resistance to this compound include:

  • Loss of Rb Function: Inactivation of the Rb protein, a direct target of CDK4/6, renders the inhibitory action of this compound ineffective.

  • Upregulation of Cyclin E1 and CDK2 Activity: Increased levels of Cyclin E1 can complex with CDK2 to phosphorylate Rb, providing an alternative pathway for cell cycle progression.

  • Activation of the PI3K/AKT/mTOR Pathway: This critical survival pathway can be hyperactivated to promote cell proliferation and survival, bypassing the need for CDK4/6 signaling.[1][2]

  • Fibroblast Growth Factor Receptor (FGFR) Signaling: Amplification and activation of FGFR signaling have been implicated in driving resistance to this compound.

A Comparative Look: this compound vs. Palbociclib and Abemaciclib

While there are common resistance pathways across all CDK4/6 inhibitors, preclinical studies have revealed notable differences in the mechanisms of acquired resistance between this compound, Palbociclib, and Abemaciclib.

One of the key distinctions lies in the role of CDK6 . Upregulation of CDK6 has been frequently observed in cell lines with acquired resistance to Abemaciclib, but this is not a common feature in this compound-resistant cells.[3] This suggests that the specific molecular interactions of each drug with their targets may lead to the selection of different resistance mechanisms.

Furthermore, cross-resistance studies have shown that Palbociclib-resistant cells often exhibit resistance to this compound. However, these cells may retain sensitivity to Abemaciclib, which possesses a broader kinase inhibitory profile, including activity against CDK2.[3] This highlights the potential for sequential therapy with different CDK4/6 inhibitors in the clinic.

The PI3K/AKT/mTOR pathway appears to be a more universal mechanism of resistance, with its activation being a common feature in cells resistant to both this compound and Abemaciclib.

Quantitative Insights: A Data-Driven Comparison

To provide a clearer picture of the differential effects and resistance profiles of this compound and its alternatives, the following tables summarize key quantitative data from preclinical studies.

Cell LineInhibitorParental IC50 (µM)Resistant IC50 (µM)Fold Resistance
MCF7Palbociclib0.757.159.5
T47DPalbociclib0.263.3713.0
MDA-MB-453 (AR+)Ribociclib49.0 ± 0.6--
MDA-MB-468 (AR-)Ribociclib72.0 ± 3.6--
KB-3-1Palbociclib5.014--
KB-C2 (ABCB1+)Palbociclib-22.5734.5
SW620Palbociclib3.921--
SW620/Ad300 (ABCB1+)Palbociclib-9.0452.3

Table 1: Comparative IC50 Values of CDK4/6 Inhibitors in Sensitive and Resistant Breast Cancer Cell Lines. Data compiled from multiple sources.[4]

Cell LineResistance toProteinFold Change in Expression/Activity
Abemaciclib-resistant cellsAbemaciclibCDK6Upregulated
Ribociclib-resistant cellsRibociclibCDK6Unaltered
Palbociclib-resistant cellsPalbociclibCyclin EIncreased
Palbociclib-resistant cellsPalbociclibpCDK2Increased
231/pR (TNBC)PalbociclibFASNIncreased
231/pR (TNBC)PalbociclibMVKIncreased
223/pR (TNBC)PalbociclibCyclin EIncreased

Table 2: Alterations in Key Protein Expression/Activity in CDK4/6 Inhibitor-Resistant Cell Lines. Data compiled from multiple sources.[3][5]

Visualizing the Pathways and Processes

To better illustrate the complex biological processes involved in this compound resistance, the following diagrams were generated using Graphviz.

CDK4_6_Resistance_Pathway cluster_0 Upstream Signaling cluster_1 CDK4/6-Rb Pathway cluster_2 Mechanisms of Resistance Growth Factors Growth Factors PI3K/AKT/mTOR Pathway PI3K/AKT/mTOR Pathway Growth Factors->PI3K/AKT/mTOR Pathway Estrogen Estrogen Cyclin D Cyclin D Estrogen->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Activates Rb Rb CDK4/6->Rb Phosphorylates (Inhibits) E2F E2F Rb->E2F Inhibits G1/S Transition G1/S Transition E2F->G1/S Transition Promotes This compound This compound This compound->CDK4/6 Inhibits Rb Loss/Mutation Rb Loss/Mutation Cyclin E/CDK2 Cyclin E/CDK2 Cyclin E/CDK2->Rb Phosphorylates (Bypass) PI3K/AKT/mTOR Pathway->G1/S Transition Bypass FGFR Signaling FGFR Signaling FGFR Signaling->G1/S Transition Bypass

Caption: Core CDK4/6 signaling pathway and key mechanisms of acquired resistance to this compound.

Experimental_Workflow Start Start Parental Cell Line Parental Cell Line Start->Parental Cell Line Chronic Drug Exposure Chronic Exposure to this compound (Dose Escalation) Parental Cell Line->Chronic Drug Exposure Resistant Cell Line Resistant Cell Line Chronic Drug Exposure->Resistant Cell Line Characterization Characterization Resistant Cell Line->Characterization Cell Viability Assay (MTT) Cell Viability Assay (MTT) Characterization->Cell Viability Assay (MTT) Confirm Resistance Western Blot Western Blot (Rb, pRb, Cyclin E, CDK6) Characterization->Western Blot Investigate Protein Expression Kinase Assay CDK2 Kinase Assay Characterization->Kinase Assay Assess Bypass Pathway Activity Data Analysis Data Analysis Cell Viability Assay (MTT)->Data Analysis Western Blot->Data Analysis Kinase Assay->Data Analysis

Caption: Experimental workflow for generating and characterizing this compound-resistant cell lines.

Decision_Flowchart Start Patient with Acquired Resistance to this compound Biopsy Tumor Biopsy at Progression Start->Biopsy Molecular_Analysis Molecular Analysis Biopsy->Molecular_Analysis Rb_Status Rb Proficient? Molecular_Analysis->Rb_Status Cyclin_E_Status Cyclin E1 Overexpression? Rb_Status->Cyclin_E_Status Yes Alternative_Therapy Consider Alternative Therapies (e.g., Chemotherapy) Rb_Status->Alternative_Therapy No PI3K_FGFR_Status PI3K/FGFR Pathway Activation? Cyclin_E_Status->PI3K_FGFR_Status No Consider_Abemaciclib Consider Abemaciclib or CDK2 Inhibitor Trial Cyclin_E_Status->Consider_Abemaciclib Yes Consider_PI3K_FGFR_Inhibitor Consider PI3K or FGFR Inhibitor Combination Trial PI3K_FGFR_Status->Consider_PI3K_FGFR_Inhibitor Yes PI3K_FGFR_Status->Alternative_Therapy No

Caption: Decision-making flowchart for investigating and potentially treating this compound resistance.

Experimental Protocols

For researchers aiming to investigate acquired resistance to this compound and other CDK4/6 inhibitors, the following are detailed protocols for key experimental assays.

Generation of CDK4/6 Inhibitor-Resistant Cell Lines

This protocol describes a common method for generating cancer cell lines with acquired resistance to a CDK4/6 inhibitor.

Materials:

  • Parental cancer cell line (e.g., MCF-7, T47D)

  • Complete cell culture medium

  • CDK4/6 inhibitor (this compound, Palbociclib, or Abemaciclib)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Cell culture flasks, plates, and other standard laboratory equipment

Protocol:

  • Determine the initial IC50: Culture the parental cell line and perform a dose-response curve with the chosen CDK4/6 inhibitor to determine the initial half-maximal inhibitory concentration (IC50).

  • Initial chronic exposure: Begin by continuously exposing the parental cells to the CDK4/6 inhibitor at a concentration equal to the IC50.

  • Monitor cell growth: Closely monitor the cells for signs of growth recovery. Initially, a significant reduction in proliferation is expected.

  • Dose escalation: Once the cells have adapted and are proliferating steadily at the initial concentration, gradually increase the concentration of the CDK4/6 inhibitor. A common approach is to double the concentration at each step.

  • Repeat dose escalation: Continue this process of monitoring and dose escalation. This process can take several months.

  • Establishment of resistant line: A cell line is considered resistant when it can proliferate in a concentration of the CDK4/6 inhibitor that is significantly higher (e.g., 5-10 fold) than the initial IC50 of the parental line.

  • Characterization and maintenance: Once established, the resistant cell line should be continuously cultured in the presence of the high concentration of the inhibitor to maintain the resistant phenotype. Periodically confirm the resistance by comparing its IC50 to that of the parental line.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Parental and resistant cell lines

  • 96-well plates

  • Complete cell culture medium

  • CDK4/6 inhibitors (and other test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight.

  • Drug treatment: The next day, treat the cells with serial dilutions of the CDK4/6 inhibitors or other compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator.

  • MTT addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Western Blotting for Key Protein Markers

Western blotting is used to detect and quantify the expression levels of specific proteins, such as Rb, phospho-Rb, Cyclin E1, and CDK6.

Materials:

  • Cell lysates from parental and resistant cells

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Rb, anti-pRb, anti-Cyclin E1, anti-CDK6, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Denature the protein lysates and separate them by size on an SDS-polyacrylamide gel.

  • Protein transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary antibody incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary antibody incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Kinase Activity Assay for CDK2

This assay measures the enzymatic activity of CDK2, a key bypass mechanism in this compound resistance.

Materials:

  • Cell lysates from parental and resistant cells

  • Anti-CDK2 antibody

  • Protein A/G agarose beads

  • Kinase assay buffer

  • Histone H1 (as a substrate)

  • [γ-³²P]ATP

  • SDS-PAGE gels and autoradiography film or a non-radioactive kinase assay kit

Protocol:

  • Immunoprecipitation: Incubate cell lysates with an anti-CDK2 antibody, followed by the addition of Protein A/G agarose beads to pull down CDK2-containing complexes.

  • Washing: Wash the immunoprecipitated beads several times with lysis buffer and then with kinase assay buffer to remove non-specific proteins.

  • Kinase reaction: Resuspend the beads in kinase assay buffer containing Histone H1 and [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

  • Reaction termination: Stop the reaction by adding SDS loading buffer and boiling the samples.

  • SDS-PAGE and autoradiography: Separate the reaction products by SDS-PAGE, dry the gel, and expose it to autoradiography film to visualize the phosphorylated Histone H1.

  • Analysis: Quantify the radioactive signal to determine the relative CDK2 kinase activity. Alternatively, non-radioactive methods using specific antibodies that recognize the phosphorylated substrate can be employed.

References

Kinase Selectivity Face-Off: A Comparative Guide to Riviciclib

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer therapeutics, cyclin-dependent kinase (CDK) inhibitors have emerged as a pivotal class of drugs targeting the fundamental machinery of cell cycle progression. Riviciclib (also known as P276-00), a notable CDK inhibitor, has garnered attention for its distinct selectivity profile. This guide provides a detailed comparison of this compound's kinase selectivity with other prominent CDK inhibitors, supported by experimental data and protocols for the discerning researcher.

Comparative Kinase Selectivity Profiles

This compound exhibits a unique inhibitory pattern, primarily targeting CDK1, CDK4, and CDK9.[1][2] This profile distinguishes it from both highly selective CDK4/6 inhibitors and other broad-spectrum CDK inhibitors. To contextualize its performance, we compare its inhibitory concentrations (IC50) with those of Flavopiridol (Alvocidib) and Dinaciclib, two well-characterized, broad-spectrum CDK inhibitors.

Kinase TargetThis compound (P276-00) IC50 (nM)Flavopiridol (Alvocidib) IC50 (nM)Dinaciclib (SCH727965) IC50 (nM)
CDK1/cyclin B79[1][2]30[3]3[2][4][5]
CDK2/cyclin E>1000170[3]1[2][4][5]
CDK4/cyclin D163[1][2]100[3]~60-100
CDK5/p25--1[2][4][5]
CDK6/cyclin D3-60[1]~60-100
CDK9/cyclin T120[1][2]20[1]4[2][4][5]

Data compiled from multiple sources. IC50 values can vary between different assay conditions.

Key Observations:

  • This compound shows potent inhibition of CDK9, CDK4, and CDK1, with significantly less activity against CDK2.[2][6][7] This suggests a dual role in targeting both cell cycle progression (via CDK1 and CDK4) and transcription (via CDK9).

  • Flavopiridol demonstrates broad-spectrum activity against multiple CDKs, with notable potency against CDK1, CDK9, CDK6, and CDK4.[1][3]

  • Dinaciclib is a highly potent inhibitor of CDK1, CDK2, CDK5, and CDK9, with IC50 values in the low nanomolar range.[4][5][8]

Unraveling the Mechanism: Signaling Pathways

The differential selectivity of these inhibitors translates to distinct impacts on cellular signaling. This compound's targeting of CDK1, CDK4, and CDK9 allows it to intervene at multiple points in the cell cycle and transcription.

CDK_Inhibition_Pathway cluster_G1_S G1-S Transition cluster_G2_M G2-M Transition cluster_Transcription Transcription Regulation cluster_Inhibitors Inhibitor Targets Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Activates Rb Rb CDK4/6->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Inhibits S-Phase Genes S-Phase Genes E2F->S-Phase Genes Activates Transcription Cyclin B Cyclin B CDK1 CDK1 Cyclin B->CDK1 Activates M-Phase Entry M-Phase Entry CDK1->M-Phase Entry Promotes Cyclin T1 Cyclin T1 CDK9 CDK9 Cyclin T1->CDK9 Activates RNA Pol II RNA Pol II CDK9->RNA Pol II Phosphorylates mRNA Elongation mRNA Elongation RNA Pol II->mRNA Elongation Promotes This compound This compound This compound->CDK4/6 This compound->CDK1 This compound->CDK9 Flavopiridol Flavopiridol Flavopiridol->CDK4/6 Flavopiridol->CDK1 Flavopiridol->CDK9 Dinaciclib Dinaciclib Dinaciclib->CDK1 Dinaciclib->CDK9

Caption: Simplified cell cycle and transcription pathways showing the primary targets of this compound.

Experimental Protocols: In Vitro Kinase Inhibition Assay

The IC50 values presented are typically determined using in vitro kinase assays. The following is a generalized protocol for such an experiment.

Objective: To determine the concentration of an inhibitor (e.g., this compound) required to inhibit 50% of the activity of a specific kinase (e.g., CDK4/Cyclin D1).

Materials:

  • Recombinant human CDK4/Cyclin D1 enzyme complex

  • GST-tagged Retinoblastoma protein (GST-Rb) as a substrate

  • [γ-³²P]ATP (radioactive ATP)

  • Kinase buffer (e.g., 50 mmol/L HEPES, pH 7.5, 10 mmol/L MgCl₂, 1 mmol/L EGTA)

  • Test inhibitor (this compound) at various concentrations

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Plate Preparation: Pre-wet the 96-well filter plates with kinase buffer, then remove the buffer by vacuum.

  • Substrate Addition: Add a solution containing GST-Rb substrate to each well.

  • Inhibitor Addition: Add serial dilutions of the test inhibitor (this compound) to the wells. Include a control well with no inhibitor (vehicle only).

  • Reaction Initiation: Add a reaction mix containing [γ-³²P]ATP and the CDK4/Cyclin D1 enzyme to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 30 minutes) to allow for phosphorylation of the substrate.

  • Reaction Termination and Washing: Stop the reaction and wash the wells multiple times with a wash buffer (e.g., TNEN buffer) to remove unincorporated [γ-³²P]ATP.

  • Detection: Measure the amount of radioactivity incorporated into the GST-Rb substrate in each well using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. The IC50 value is determined from this curve as the concentration of inhibitor that results in 50% inhibition of kinase activity.

Kinase_Assay_Workflow A Prepare 96-well filter plate B Add GST-Rb Substrate A->B C Add Serial Dilutions of Inhibitor B->C D Initiate Reaction with CDK Enzyme & [γ-³²P]ATP C->D E Incubate at 30°C D->E F Stop Reaction & Wash Wells E->F G Measure Radioactivity (Scintillation Counting) F->G H Plot % Inhibition vs. [Inhibitor] & Determine IC50 G->H

Caption: A typical workflow for an in vitro radiometric kinase inhibition assay.

References

Synergistic Effects of Riviciclib with Chemotherapy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synergistic effects of Riviciclib, a selective cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, when combined with various chemotherapy agents. The information is compiled from preclinical and clinical studies to aid in the evaluation of this compound as a potential combination therapy in cancer treatment.

Overview of Synergistic Potential

This compound, by inducing a G1 cell cycle arrest, has been investigated in combination with several standard-of-care chemotherapies. The primary rationale for this approach is to enhance the efficacy of cytotoxic agents. Preclinical and clinical evidence suggests that this compound can act synergistically with taxanes (paclitaxel, docetaxel), platinum-based agents (carboplatin), and nucleoside analogs (gemcitabine) across a range of solid tumors. However, the degree of synergy can be influenced by the cancer type, the specific chemotherapy agent, and the dosing schedule.

Quantitative Analysis of Synergism

The following tables summarize the available quantitative data from in vitro and in vivo studies on the combination of this compound with various chemotherapy agents. It is important to note that direct comparative studies with standardized methodologies are limited, and therefore, cross-study comparisons should be made with caution.

Table 1: In Vitro Synergism of this compound with Chemotherapy
Cancer TypeCell Line(s)Chemotherapy AgentThis compound IC50 (µM)Chemotherapy IC50 (µM)Combination IC50 (µM)Combination Index (CI)Reference
Breast Cancer MCF-7, T47DPaclitaxelData not availableData not availableData not availableSynergistic effect reported[1]
Ovarian Cancer PEO1Cisplatin (a platinum agent similar to Carboplatin)Data not availableData not availableData not availableSynergistic growth arrest observed[2]
Biliary Tract Cancer Multiple BTC cell linesGemcitabineData not availableData not availableData not availableStrong synergism reported[3][4]
Prostate Cancer PC-3, DU145DocetaxelData not availableData not availableData not availablePreclinical synergy demonstrated[5][6]

Note: Specific IC50 and CI values for this compound combinations are not consistently reported in publicly available literature. The table reflects reported synergistic effects.

Table 2: In Vivo Efficacy of this compound in Combination with Chemotherapy
Cancer ModelXenograft TypeChemotherapy AgentThis compound DoseChemotherapy DoseTumor Growth Inhibition (TGI) - CombinationKey FindingsReference
Ovarian Cancer PEO1 XenograftCisplatinNot specifiedNot specifiedSignificantly delayed tumor growth compared to single agentsCombination led to sustained growth arrest.[2]
Medulloblastoma Patient-Derived Xenograft (PDX)Gemcitabine100 mg/kg60 mg/kgSignificantly improved survival over single agentsCombination slowed tumor progression and metastatic spread.[7]
Non-Small Cell Lung Cancer (NSCLC) Patient-Derived Xenograft (PDX)Carboplatin + PaclitaxelNot specifiedCarboplatin: 66 mg/kg, Paclitaxel: 20 mg/kgEnhanced anti-tumor activity observedCombination showed greater efficacy than chemotherapy alone.[8]
Metastatic Castration-Resistant Prostate Cancer (mCRPC) Clinical Trial (Phase Ib/II)Docetaxel400 mg/day (intermittent)60 mg/m²6-month radiographic progression-free survival rate of 65.8%The combination was deemed to have acceptable toxicity and encouraging efficacy.[5][6]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. Below are representative protocols for key assays used to evaluate the synergistic effects of this compound and chemotherapy.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the in vitro cytotoxic effects of drug combinations.

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Drug Treatment: Prepare serial dilutions of this compound and the chemotherapeutic agent (e.g., paclitaxel) alone and in combination at a constant ratio (e.g., based on the IC50 ratio of the individual drugs).

  • Incubation: Remove the culture medium and add the drug-containing medium to the respective wells. Incubate the plates for a specified period (e.g., 72 hours).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plates for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Determine the IC50 values for each drug alone and in combination. The Combination Index (CI) can be calculated using the Chou-Talalay method with software like CompuSyn, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[9]

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound and chemotherapy combinations.

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = (length x width²)/2) until tumors reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, this compound alone, chemotherapy alone, this compound + chemotherapy).

  • Drug Administration: Administer this compound orally (e.g., daily or on a specified schedule) and the chemotherapeutic agent via an appropriate route (e.g., intraperitoneally or intravenously) at predetermined doses and schedules.

  • Tumor Measurement and Body Weight: Measure tumor volumes and mouse body weights regularly (e.g., twice weekly) to assess treatment efficacy and toxicity.

  • Endpoint: Continue the experiment until tumors in the control group reach a predetermined size or for a specified duration.

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the control group. TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100. Statistical analysis is performed to determine the significance of the observed differences.

Signaling Pathways and Mechanisms of Synergy

The synergistic effects of this compound in combination with chemotherapy are believed to arise from the interplay between cell cycle arrest and the mechanism of action of the cytotoxic agent.

This compound and the CDK4/6-Rb Pathway

The fundamental mechanism of this compound is the inhibition of CDK4 and CDK6, which prevents the phosphorylation of the Retinoblastoma (Rb) protein. This maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby blocking the transcription of genes required for the G1 to S phase transition and halting cell proliferation.

Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D-CDK4/6 Mitogenic_Signals->CyclinD_CDK46 Activates pRb pRb (Inactive) Rb Rb (Active) CyclinD_CDK46->Rb Phosphorylates Cell_Cycle_Arrest G1 Cell Cycle Arrest This compound This compound This compound->CyclinD_CDK46 E2F E2F Rb->E2F Inhibits G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition

Caption: Mechanism of Action of this compound via the CDK4/6-Rb Pathway.

Synergistic Interaction with Paclitaxel

Paclitaxel stabilizes microtubules, leading to mitotic arrest and cell death. The synergy with this compound is thought to be sequence-dependent. Administering paclitaxel first induces mitotic catastrophe and micronucleation. Subsequent administration of a CDK4/6 inhibitor like this compound may then prevent the recovery of cells that have escaped mitotic death, leading to enhanced overall cytotoxicity.[10][11][12]

Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules Mitotic_Arrest Mitotic Arrest Microtubules->Mitotic_Arrest Cell_Death1 Apoptosis/ Cell Death Mitotic_Arrest->Cell_Death1 Cell_Recovery Cell Recovery Post-Mitosis Mitotic_Arrest->Cell_Recovery Some cells escape Enhanced_Cell_Death Enhanced Cell Death This compound This compound G1_Arrest G1 Arrest This compound->G1_Arrest G1_Arrest->Cell_Recovery Inhibits

Caption: Proposed Synergistic Mechanism of Paclitaxel and this compound.

Synergistic Interaction with Carboplatin

Carboplatin is a DNA alkylating agent that causes DNA damage, leading to the activation of the DNA damage response (DDR) and apoptosis. CDK4/6 inhibition has been shown to shift the DNA repair mechanism from the high-fidelity homologous recombination (HR) to the more error-prone non-homologous end joining (NHEJ).[13][14] This may lead to an accumulation of lethal DNA damage in cancer cells when combined with carboplatin.

Carboplatin Carboplatin DNA_Damage DNA Damage Carboplatin->DNA_Damage DDR DNA Damage Response (DDR) DNA_Damage->DDR Accumulated_Damage Accumulated DNA Damage DNA_Damage->Accumulated_Damage Apoptosis1 Apoptosis DDR->Apoptosis1 HR_Repair Homologous Recombination (HR) DDR->HR_Repair NHEJ_Repair Non-Homologous End Joining (NHEJ) DDR->NHEJ_Repair Enhanced_Apoptosis Enhanced Apoptosis This compound This compound CDK46_Inhibition CDK4/6 Inhibition This compound->CDK46_Inhibition CDK46_Inhibition->HR_Repair Inhibits CDK46_Inhibition->NHEJ_Repair Promotes NHEJ_Repair->Accumulated_Damage Error-prone repair Accumulated_Damage->Enhanced_Apoptosis

Caption: Synergistic Interaction of Carboplatin and this compound via DDR Modulation.

Synergistic Interaction with Gemcitabine

Gemcitabine is a nucleoside analog that inhibits DNA synthesis, primarily affecting cells in the S-phase. The synergy with this compound may be schedule-dependent. Preclinical data suggests that gemcitabine treatment followed by this compound can enhance cytotoxic effects.[15] Gemcitabine-induced DNA damage may be potentiated by subsequent cell cycle arrest by this compound, preventing repair and leading to apoptosis.

Gemcitabine Gemcitabine DNA_Synthesis_Inhibition Inhibition of DNA Synthesis (S-phase) Gemcitabine->DNA_Synthesis_Inhibition DNA_Damage DNA Damage DNA_Synthesis_Inhibition->DNA_Damage Apoptosis1 Apoptosis DNA_Damage->Apoptosis1 DNA_Repair DNA Repair DNA_Damage->DNA_Repair Enhanced_Apoptosis Enhanced Apoptosis DNA_Damage->Enhanced_Apoptosis This compound This compound (administered after Gemcitabine) G1_Arrest G1 Arrest This compound->G1_Arrest G1_Arrest->DNA_Repair Prevents

Caption: Proposed Synergistic Mechanism of Gemcitabine and this compound.

Conclusion and Future Directions

The combination of this compound with conventional chemotherapy holds significant promise for improving therapeutic outcomes in various cancers. The available preclinical and clinical data suggest synergistic or additive effects with agents such as paclitaxel, carboplatin, gemcitabine, and docetaxel. The underlying mechanisms appear to involve the interplay between this compound-induced cell cycle arrest and the specific cytotoxic actions of the chemotherapy drugs, including modulation of the DNA damage response and prevention of cellular recovery after mitotic stress.

For future research, it is imperative to conduct well-designed preclinical studies that provide robust quantitative data, including IC50 values and Combination Indexes, across a wider range of cancer cell lines and patient-derived xenograft models. Furthermore, clinical trials should continue to explore optimal dosing schedules and patient populations that are most likely to benefit from these combination therapies. A deeper understanding of the molecular mechanisms of synergy will be crucial for the rational design of future combination regimens incorporating CDK4/6 inhibitors.

References

Confirming Riviciclib-Induced Apoptosis with Annexin V: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Annexin V assay for confirming apoptosis induced by the cyclin-dependent kinase (CDK) inhibitor, Riviciclib (also known as P276-00). It includes supporting experimental data, detailed protocols, and comparisons with alternative apoptosis detection methods to assist researchers in designing and interpreting their experiments.

This compound and the Induction of Apoptosis

This compound is a potent inhibitor of CDK1, CDK4, and CDK9. By inhibiting these key regulators of the cell cycle, this compound leads to cell cycle arrest, primarily at the G1/S transition, and subsequently induces programmed cell death, or apoptosis. This targeted mechanism makes it a compound of interest in oncology research.

The confirmation and quantification of apoptosis are crucial for evaluating the efficacy of anti-cancer agents like this compound. The Annexin V assay is a widely used and reliable method for detecting one of the early hallmarks of apoptosis: the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane.

Quantitative Analysis of this compound-Induced Apoptosis

The following table summarizes quantitative data from a study investigating the apoptotic effects of this compound (P276-00) on the H-460 non-small cell lung carcinoma cell line, as determined by Annexin V staining and flow cytometry.

Treatment Condition (H-460 cells)Concentration/TimePercentage of Apoptotic Cells (Annexin V positive)
Doxorubicin alone100 nM for 24 hNot specified in the provided abstract
This compound (P276-00) alone 1200 nM for 96 h Data suggests induction of apoptosis [1]
Doxorubicin + This compound (P276-00) 100 nM (24h) + 1200 nM (96h)Extensive apoptosis, synergistic effect [1]

Comparison with Other CDK Inhibitors

To provide context for this compound's efficacy, this section presents data on apoptosis induction by other CDK inhibitors, also measured by the Annexin V assay.

LEE011 (Ribociclib) in Leukemia Cell Lines

The following table shows the percentage of apoptotic cells in various leukemia cell lines after 48 hours of treatment with LEE011 (Ribociclib), a CDK4/6 inhibitor.

Cell LineTreatment (5 µM LEE011 for 48h)Apoptotic Cell Percentage (%)Control (DMSO) Apoptotic Cell Percentage (%)
K5625 µM5.9 ± 0.751.2 ± 0.66[2]
MV4-115 µM24.2 ± 3.060.53 ± 0.40[2]
U9375 µM9.9 ± 2.810.57 ± 0.42[2]
HL-605 µM28.23 ± 6.010.9 ± 0.8[2]
CCRF5 µM13.77 ± 3.161.2 ± 0.36[2]
NB45 µM12.1 ± 1.350.86 ± 0.25[2]
SHI-15 µM12.6 ± 2.811.87 ± 0.75[2]

Abemaciclib in Breast Cancer Cell Lines

The table below illustrates the dose-dependent increase in Annexin V positive cells in breast cancer cell lines after a 3-day treatment with the CDK4/6 inhibitor Abemaciclib.

Cell LineTreatment (Abemaciclib for 3 days)Annexin V Positive Cells (%)Control (DMSO) Annexin V Positive Cells (%)
MCF70.5 µM41.411.1[3]
MCF72 µM66.711.1[3]
MDA-MB-3610.5 µM84.645.7[3]
MDA-MB-3612 µM88.845.7[3]

Experimental Protocols

Detailed Protocol for Annexin V Staining using Flow Cytometry

This protocol is a generalized procedure for staining cells with fluorescently labeled Annexin V and a viability dye like Propidium Iodide (PI) for analysis by flow cytometry.

Materials:

  • Fluorochrome-conjugated Annexin V (e.g., FITC, PE, APC)

  • Propidium Iodide (PI) or other viability dye (e.g., 7-AAD, DAPI)

  • 1X Annexin V Binding Buffer (typically containing HEPES, NaCl, and CaCl2)

  • Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free

  • Treated and untreated cell populations

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Induce apoptosis in your target cells using the desired concentrations of this compound and appropriate incubation times. Include untreated and positive controls.

    • For adherent cells, gently detach them using a non-enzymatic cell dissociation solution or gentle trypsinization. Collect any floating cells from the medium as they may be apoptotic.

    • For suspension cells, collect them by centrifugation.

    • Wash the cells twice with cold PBS by centrifuging at 300-400 x g for 5 minutes and resuspending the pellet.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of fluorochrome-conjugated Annexin V to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 5 µL of Propidium Iodide (or other viability dye) solution.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analysis:

    • Analyze the samples by flow cytometry as soon as possible (ideally within 1 hour) after staining.

    • Set up appropriate compensation controls for multicolor analysis.

    • Gate on the cell population of interest based on forward and side scatter properties.

    • Analyze the fluorescence signals to distinguish between:

      • Viable cells: Annexin V-negative and PI-negative

      • Early apoptotic cells: Annexin V-positive and PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

      • Necrotic cells: Annexin V-negative and PI-positive (this population is sometimes observed)

Mandatory Visualizations

Riviciclib_Apoptosis_Pathway cluster_cdk1 CDK1 Complex cluster_cdk4 CDK4 Complex cluster_cdk9 CDK9 Complex This compound This compound CDK1 CDK1 This compound->CDK1 inhibits CDK4 CDK4 This compound->CDK4 inhibits CDK9 CDK9 This compound->CDK9 inhibits CyclinB Cyclin B G1_S_Transition G1/S Phase Transition CDK1->G1_S_Transition CyclinD Cyclin D pRb pRb CDK4->pRb phosphorylates CyclinT1 Cyclin T1 Transcription Transcription of pro-survival genes CDK9->Transcription promotes E2F E2F pRb->E2F releases E2F->G1_S_Transition promotes Apoptosis Apoptosis G1_S_Transition->Apoptosis arrest leads to Transcription->Apoptosis inhibition leads to

Caption: this compound's mechanism of inducing apoptosis.

AnnexinV_Workflow start Start: Treat cells with this compound harvest Harvest and wash cells start->harvest resuspend Resuspend in 1X Binding Buffer harvest->resuspend add_annexin Add Annexin V (Incubate 15 min) resuspend->add_annexin add_pi Add Propidium Iodide add_annexin->add_pi analyze Analyze by Flow Cytometry add_pi->analyze

Caption: Experimental workflow for Annexin V staining.

Apoptosis_Assay_Comparison ApoptosisAssays Apoptosis Detection Methods Annexin V Assay Caspase Activity Assay TUNEL Assay Mitochondrial Membrane Potential Assay AnnexinV_details Annexin V Assay Detects: Phosphatidylserine externalization (Early Stage) Pros: Early detection, quantitative Cons: Can also stain necrotic cells ApoptosisAssays:annexin->AnnexinV_details Caspase_details Caspase Activity Assay Detects: Activity of caspase enzymes (Mid Stage) Pros: Mechanistic insight Cons: Transient activation ApoptosisAssays:caspase->Caspase_details TUNEL_details TUNEL Assay Detects: DNA fragmentation (Late Stage) Pros: Specific for late apoptosis Cons: Can be complex, may stain necrotic cells ApoptosisAssays:tunel->TUNEL_details MMP_details Mitochondrial Membrane Potential Assay Detects: Loss of mitochondrial membrane potential (Early Stage) Pros: Very early detection Cons: Can be reversible ApoptosisAssays:mmp->MMP_details

Caption: Comparison of common apoptosis detection methods.

References

A Head-to-Head Preclinical Comparison of Riviciclib and Abemaciclib in Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapies, inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6) have emerged as pivotal agents, particularly in the treatment of hormone receptor-positive (HR+) breast cancer. This guide provides a detailed preclinical comparison of two prominent CDK inhibitors: Riviciclib, also known as P276-00, and the FDA-approved drug Abemaciclib. While both drugs target the cell cycle machinery, they exhibit distinct biochemical profiles and preclinical activities.

For the purpose of a more direct and relevant comparison within the class of highly selective CDK4/6 inhibitors, this guide will focus on Ribociclib , a well-established CDK4/6 inhibitor, as the primary comparator to Abemaciclib. This compound (P276-00) is a multi-CDK inhibitor with activity against CDK1, CDK4, and CDK9, placing it in a different pharmacological category.[1][2]

Mechanism of Action: Targeting the Cell Cycle Engine

Both Ribociclib and Abemaciclib function by inhibiting CDK4 and CDK6, key enzymes that drive the cell cycle from the G1 (growth) phase to the S (DNA synthesis) phase.[3][4] In many cancers, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation. By blocking this pathway, these inhibitors prevent the phosphorylation of the retinoblastoma protein (Rb), thereby maintaining its tumor-suppressive function and inducing G1 cell cycle arrest.[3][4]

Abemaciclib has been shown to be a more potent inhibitor of CDK4 than CDK6.[5][6] Preclinical studies have also suggested that Abemaciclib may have a broader kinase inhibition profile at higher concentrations, potentially contributing to its ability to induce apoptosis (programmed cell death) in addition to cell cycle arrest.[4][6][7] In contrast, Ribociclib and another CDK4/6 inhibitor, Palbociclib, are generally considered to be more cytostatic, primarily causing cell cycle arrest.[8]

CDK4_6_Inhibition_Pathway cluster_0 G1 Phase cluster_1 S Phase Growth_Factors Growth Factors Cyclin_D Cyclin D Growth_Factors->Cyclin_D activate CDK4_6 CDK4/6 Cyclin_D->CDK4_6 activate Rb Rb CDK4_6->Rb phosphorylate (inactivate) E2F E2F Rb->E2F inhibits DNA_Synthesis DNA Synthesis E2F->DNA_Synthesis promotes Riviciclib_Abemaciclib Ribociclib / Abemaciclib Riviciclib_Abemaciclib->CDK4_6 inhibit Cell_Viability_Assay_Workflow Seed_Cells Seed cancer cells in 96-well plates Add_Drugs Add serial dilutions of Ribociclib or Abemaciclib Seed_Cells->Add_Drugs Incubate Incubate for 48-72 hours Add_Drugs->Incubate Add_Reagent Add viability reagent (e.g., SRB, CellTiter-Glo) Incubate->Add_Reagent Measure_Signal Measure absorbance or luminescence Add_Reagent->Measure_Signal Calculate_IC50 Calculate IC50 values Measure_Signal->Calculate_IC50 Apoptosis_Assay_Workflow Treat_Cells Treat cells with Ribociclib or Abemaciclib Harvest_Cells Harvest both adherent and floating cells Treat_Cells->Harvest_Cells Stain_Cells Stain with Annexin V and Propidium Iodide (PI) Harvest_Cells->Stain_Cells Analyze_FCM Analyze by Flow Cytometry Stain_Cells->Analyze_FCM Quantify_Apoptosis Quantify apoptotic cell populations Analyze_FCM->Quantify_Apoptosis

References

Safety Operating Guide

Safe Disposal of Riviciclib: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Riviciclib, a potent cyclin-dependent kinase (CDK) inhibitor, requires careful handling and disposal due to its potential hazards, particularly its toxicity to aquatic life. This guide provides essential information and step-by-step procedures for the safe disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.

Key Hazard Information for Disposal Considerations

It is crucial to be aware of the hazards associated with this compound to understand the importance of proper disposal. Safety Data Sheets (SDS) indicate that this compound is harmful to aquatic organisms and can have long-lasting detrimental effects on the environment.[1] Some formulations are classified as very toxic to aquatic life.[2]

Hazard StatementClassificationSource
H411: Toxic to aquatic life with long lasting effectsAquatic Chronic 2[1]
H400: Very toxic to aquatic lifeAquatic Acute 1[2]
H360: May damage fertility or the unborn childReproductive toxicity 1A[1]
H373: May cause damage to organs through prolonged or repeated exposureSpecific target organ toxicity (repeated exposure) 2[1]

Standard Operating Procedure for this compound Disposal

This procedure outlines the recommended steps for the disposal of this compound in a laboratory setting. It is imperative to consult and adhere to all local, state, and federal regulations regarding hazardous waste disposal.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves, when handling this compound waste.[3]

2. Waste Segregation:

  • Do not dispose of this compound down the drain or in regular trash.[1][4][5]

  • All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials, flasks), and contaminated PPE, must be segregated as hazardous chemical waste.

3. Decontamination of Labware:

  • If labware is to be reused, it must be thoroughly decontaminated. This process should be performed in a designated area. The appropriate decontamination procedure should be established in consultation with your institution's environmental health and safety (EHS) office.

4. Packaging of Waste:

  • Solid Waste: Place all solid waste contaminated with this compound (e.g., gloves, paper towels, empty vials) into a clearly labeled, sealed, and leak-proof container.

  • Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled waste container. Do not mix with incompatible waste streams.[6]

  • Labeling: The waste container must be labeled "Hazardous Waste" and clearly identify the contents, including "this compound" and the associated hazards (e.g., "Toxic to Aquatic Life").

5. Storage of Waste:

  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until it can be collected by a licensed waste disposal service.[1]

6. Disposal:

  • Arrange for the collection and disposal of the this compound waste through your institution's EHS office or a certified hazardous waste disposal contractor.

  • For spills, contain the spill, prevent it from entering drains, and clean it up using appropriate absorbent materials. Dispose of the cleanup materials as hazardous waste.[6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.

Riviciclib_Disposal_Workflow This compound Disposal Decision Workflow start Material Contaminated with this compound is_sharps Is it a sharp? start->is_sharps sharps_container Place in a designated sharps container for hazardous waste is_sharps->sharps_container Yes is_liquid Is it liquid waste? is_sharps->is_liquid No storage Store in designated hazardous waste accumulation area sharps_container->storage liquid_waste Collect in a labeled, sealed hazardous liquid waste container is_liquid->liquid_waste Yes solid_waste Place in a labeled, sealed hazardous solid waste container is_liquid->solid_waste No liquid_waste->storage solid_waste->storage disposal Dispose through institutional EHS or licensed waste contractor storage->disposal

References

Essential Safety and Logistics for Handling Riviciclib

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of investigational compounds like Riviciclib is paramount. This guide provides essential safety protocols, operational plans, and disposal procedures to minimize exposure risk and ensure a safe laboratory environment.

Hazard Identification and Safety Data Summary

This compound, a potent inhibitor of cyclin-dependent kinases (CDK) 1, 4, and 9, requires careful handling due to its potential biological effects.[1][2] While some safety data sheets (SDS) classify the free base as not hazardous, the hydrochloride salt is categorized as toxic if swallowed, causing skin and eye irritation, and potentially causing damage to organs through prolonged or repeated exposure.[3][4] One source also indicates that it may damage fertility or the unborn child and is toxic to aquatic life.[5] Given these potential hazards, it is crucial to handle this compound with appropriate precautions.

Property Information Source
Synonyms P276-00, LEE011[1][3]
Molecular Formula C23H30N8O[3]
Molecular Weight 434.54 g/mol [3]
Solubility DMSO: 88 mg/mL (200.77 mM)[1]
Storage Store at -20°CBased on general laboratory practice for such compounds.
Hazard Statements Toxic if swallowed, Causes skin irritation, Causes serious eye irritation, May damage fertility or the unborn child, May cause damage to organs through prolonged or repeated exposure, Toxic to aquatic life with long lasting effects.[4][5]
Precautionary Statements Do not breathe dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. Avoid release to the environment. Wear protective gloves/protective clothing/eye protection/face protection.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to create a barrier against exposure to hazardous drugs like this compound.[6][7] The following PPE is recommended for all procedures involving this compound.

Task Required Personal Protective Equipment (PPE)
Handling Intact Oral Dosage Forms • Single pair of chemotherapy gloves
Compounding (e.g., weighing, dissolving) • Double chemotherapy gloves• Impervious, disposable gown with back closure[8]• Eye protection (safety glasses or goggles)• Face shield if there is a risk of splashing• Respiratory protection (N95 or higher) if not handled in a containment device
Administration (In Vitro/In Vivo) • Double chemotherapy gloves• Impervious, disposable gown• Eye protection (safety glasses or goggles)• Face shield for potential splashes
Waste Disposal • Double chemotherapy gloves• Impervious, disposable gown
Spill Cleanup • Double chemotherapy gloves• Impervious, disposable gown• Eye protection (goggles)• Face shield• Respiratory protection (e.g., N95 or PAPR depending on spill size)

Operational Plan for Safe Handling

A step-by-step approach ensures that safety is integrated into every stage of the workflow.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leakage.

  • Wear a single pair of gloves during inspection.

  • Store the compound in a clearly labeled, designated area for potent compounds, away from incompatible materials such as strong acids/alkalis and oxidizing agents.[3]

2. Preparation of Solutions:

  • All handling of powdered this compound should be performed in a containment primary engineering control (C-PEC), such as a chemical fume hood or a biological safety cabinet, to avoid inhalation of dust.

  • Wear appropriate PPE, including double gloves, a disposable gown, and eye protection.

  • Use a dedicated set of non-porous equipment (e.g., spatulas, weighing boats).

  • Clean all equipment and the work surface with an appropriate deactivating agent (or soap and water) after each use.

3. Experimental Procedures:

  • When performing experiments, always wear the appropriate PPE.

  • Conduct all procedures on a plastic-backed absorbent pad to contain any potential spills.

  • Use Luer-lock syringes and other closed-system transfer devices where possible to minimize the risk of leakage.[9]

Emergency Procedures

Spill Management:

  • Alert others in the area and restrict access.

  • Don the appropriate spill cleanup PPE.

  • Cover the spill with absorbent material, working from the outside in.

  • Clean the area with a suitable decontaminating agent, followed by soap and water.

  • Collect all contaminated materials in a designated hazardous waste container.

Personnel Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[3] Remove contaminated clothing.

  • Eye Contact: Flush eyes with a large volume of water for at least 15 minutes, holding the eyelids open.[10]

  • Inhalation: Move to fresh air immediately.[3]

  • Ingestion: Rinse mouth with water. Do not induce vomiting.[11]

  • In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the healthcare provider.[11]

Disposal Plan

All waste contaminated with this compound is considered hazardous and must be disposed of accordingly.

  • Solid Waste: Used PPE (gloves, gowns), disposable labware, and any material used for cleaning up spills should be collected in a clearly labeled, sealed hazardous waste container.[12]

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed hazardous waste container. Do not pour down the drain.[3]

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed hazardous material disposal company, following all federal and local regulations.[11]

Mechanism of Action: CDK Inhibition

This compound functions by inhibiting cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[13][14] Specifically, it targets CDK4 and CDK6.[13] In many cancer cells, the cyclin D-CDK4/6-Rb pathway is dysregulated, leading to uncontrolled cell proliferation.[14][15] this compound's inhibition of CDK4/6 prevents the phosphorylation of the retinoblastoma (Rb) protein.[13][14] This keeps Rb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor.[13] The sequestration of E2F prevents the transcription of genes required for the transition from the G1 to the S phase of the cell cycle, thus arresting cell proliferation.[13][14]

Riviciclib_Pathway cluster_0 Cell Cycle Progression (G1 to S Phase) Mitogenic_Signals Mitogenic Signals CyclinD Cyclin D Mitogenic_Signals->CyclinD induces CyclinD_CDK46 Active Cyclin D-CDK4/6 Complex CyclinD->CyclinD_CDK46 CDK46 CDK4/6 CDK46->CyclinD_CDK46 Rb Retinoblastoma Protein (Rb) CyclinD_CDK46->Rb phosphorylates E2F E2F Transcription Factor S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates Rb_E2F Inactive Rb-E2F Complex Rb_E2F->Rb releases Rb_E2F->E2F G1_S_Transition G1-S Phase Transition S_Phase_Genes->G1_S_Transition This compound This compound This compound->CyclinD_CDK46 inhibits

Caption: this compound inhibits the active Cyclin D-CDK4/6 complex, preventing cell cycle progression.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.